1-Phenyl-1-penten-4-YN-3-OL
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-phenylpent-1-en-4-yn-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O/c1-2-11(12)9-8-10-6-4-3-5-7-10/h1,3-9,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZGJGBSLOXLHAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C=CC1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Phenyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Phenyl-1-penten-4-yn-3-ol, a molecule belonging to the enyne class of organic compounds. This document covers its nomenclature, chemical properties, a representative synthetic protocol, and its potential biological significance based on the known activities of related enyne compounds. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide combines established chemical principles and data from closely related compounds to provide a thorough and practical resource for researchers.
Nomenclature and Chemical Identity
The nomenclature and key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 1-phenylpent-1-en-4-yn-3-ol | PubChem[1] |
| Synonyms | This compound, 1-phenylpent-1-en-4-yn-3-ol, 14604-31-0, ACMC-20mtbh, 1-Penten-4-yn-3-ol, 1-phenyl-, (1E,3R)-, AC1LC7BA, phenylpent-1-en-4-yn-3-ol, SCHEMBL11197059, CTK4C4791, 1-Penten-4-yn-3-ol,1-phenyl-, 129646-83-9 | PubChem[1] |
| Molecular Formula | C₁₁H₁₀O | PubChem[1] |
| Molecular Weight | 158.20 g/mol | PubChem[1] |
| CAS Number | 14604-31-0 | PubChem[1] |
| InChI Key | FZGJGBSLOXLHAL-UHFFFAOYSA-N | PubChem[1] |
Physicochemical and Spectroscopic Data
The following table summarizes the known and predicted physicochemical and spectroscopic properties of this compound. Experimental data for this specific molecule is limited; therefore, some values are computed and should be considered as estimates.
| Property | Value | Notes |
| Appearance | Pale yellow oil (predicted) | Based on similar compounds. |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, diethyl ether, acetone). Insoluble in water (predicted). | |
| ¹H NMR (CDCl₃, predicted) | δ 7.2-7.5 (m, 5H, Ar-H), 6.8 (d, 1H, J=16 Hz, Ph-CH=), 6.2 (dd, 1H, J=16, 6 Hz, =CH-CH(OH)), 5.0 (d, 1H, J=6 Hz, CH(OH)), 2.5 (s, 1H, C≡CH), 2.0 (br s, 1H, OH) | Predicted based on the structure and data from analogous compounds. |
| ¹³C NMR (CDCl₃, predicted) | δ 142, 136, 129, 128, 127, 126, 83, 80, 70, 65 | Predicted based on the structure and data from analogous compounds. |
| IR (Infrared) Spectroscopy | ν ~3300 cm⁻¹ (O-H stretch, broad), ~3300 cm⁻¹ (C≡C-H stretch, sharp), ~2100 cm⁻¹ (C≡C stretch, weak), ~1650 cm⁻¹ (C=C stretch), ~1600, 1490, 1450 cm⁻¹ (aromatic C=C stretch) | Predicted characteristic absorbances. |
| Mass Spectrometry (MS) | M⁺ = 158.0732 (calculated) | High-resolution mass spectrometry should confirm this exact mass. |
Experimental Protocols
Representative Synthesis of this compound
Reaction Scheme:
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (purified)
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of Ethynylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a gas inlet tube, under an inert atmosphere of argon or nitrogen, prepare a solution of ethylmagnesium bromide in anhydrous THF from magnesium turnings and ethyl bromide. Bubble purified acetylene gas through the stirred Grignard solution to form a suspension of ethynylmagnesium bromide.
-
Grignard Reaction: Cool the suspension of ethynylmagnesium bromide to 0 °C in an ice bath. Add a solution of freshly distilled cinnamaldehyde in anhydrous THF dropwise to the stirred suspension. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Work-up and Purification: Cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Logical Workflow for the Synthesis:
Potential Biological Activity and Signaling Pathway
While no specific biological studies on this compound have been found, its structural motif, the enediyne, is present in a class of potent natural antitumor antibiotics. These molecules are known to undergo Bergman cyclization to form a highly reactive p-benzyne diradical. This diradical can abstract hydrogen atoms from the sugar-phosphate backbone of DNA, leading to DNA strand cleavage and subsequent cell death.
Proposed Mechanism of Action (Representative for Enediyne Compounds):
The enediyne core of compounds like this compound, upon activation, is proposed to undergo cyclization to a reactive diradical intermediate. This intermediate can then induce DNA damage, a hallmark of many enediyne antitumor agents. The subsequent cellular response to this DNA damage can lead to cell cycle arrest and apoptosis.
Conclusion
This compound is a molecule of interest due to its enediyne functional group, which is associated with potent biological activity in other natural and synthetic compounds. This guide provides a foundational understanding of its chemical properties and a plausible synthetic route. Further research is warranted to experimentally validate the predicted properties, optimize the synthesis, and fully elucidate the specific biological activities and mechanism of action of this compound. The information presented herein serves as a valuable starting point for researchers and drug development professionals interested in the exploration of novel enyne-based therapeutic agents.
References
An In-depth Technical Guide to the Synthesis of 1-Phenyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-phenyl-1-penten-4-yn-3-ol, a valuable building block in organic synthesis. The primary and most well-documented method for the preparation of this compound involves the reaction of cinnamaldehyde with an acetylenic Grignard reagent.[1] This guide will detail the starting materials, experimental protocol, and quantitative data associated with this synthesis.
Core Synthesis Pathway
The principal route for the synthesis of this compound is the nucleophilic addition of an ethynyl Grignard reagent to cinnamaldehyde.[1] This reaction forms the alcohol product through the creation of a new carbon-carbon bond between the carbonyl carbon of the aldehyde and the acetylenic carbon of the Grignard reagent.
The key starting materials for this synthesis are:
-
Cinnamaldehyde: An α,β-unsaturated aldehyde that serves as the electrophile.
-
Ethyl Bromide: Used to prepare the Grignard reagent, ethylmagnesium bromide.
-
Acetylene: The source of the ethynyl group, which is converted into the nucleophilic ethynylmagnesium bromide.
-
Magnesium: The metal used for the formation of the Grignard reagent.
-
Tetrahydrofuran (THF): The solvent of choice for this reaction. The use of THF is crucial as substitution of ether for THF can lead to the formation of an acetylenic glycol as the sole product.[1]
Experimental Protocol
The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures.[1]
1. Preparation of Ethynylmagnesium Bromide:
-
A solution of ethylmagnesium bromide is prepared in anhydrous tetrahydrofuran.
-
Purified acetylene gas is then bubbled through the stirred solution of ethylmagnesium bromide. The reaction is initiated by the formation of a froth of ethane, which is visually distinguishable from the larger bubbles of unreacted acetylene.[1]
-
The addition of acetylene is continued until the frothing subsides, indicating the formation of ethynylmagnesium bromide.
2. Reaction with Cinnamaldehyde:
-
The solution of ethynylmagnesium bromide is cooled in an ice-water bath.
-
A solution of freshly distilled cinnamaldehyde in purified tetrahydrofuran is added dropwise to the stirred Grignard reagent solution over a period of approximately 45 minutes.[1]
-
After the addition is complete, the reaction mixture is stirred overnight and allowed to warm to room temperature.[1]
3. Work-up and Purification:
-
The reaction mixture is carefully added to a cooled saturated ammonium chloride solution.
-
The aqueous phase is extracted with ether.
-
The combined organic extracts are dried over anhydrous magnesium sulfate.
-
The solvent is evaporated, and the resulting product is purified by distillation under reduced pressure followed by crystallization from petroleum ether.[1]
Quantitative Data
The following table summarizes the quantitative data associated with the synthesis of this compound.
| Parameter | Value | Reference |
| Yield | 58-69% | [1] |
| Melting Point | 67-68 °C | [1] |
| Starting Material (Cinnamaldehyde) | 0.36 mole | [1] |
| Molecular Formula | C11H10O | [2][3] |
| Molecular Weight | 158.20 g/mol | [2][3] |
Logical Workflow of the Synthesis
The following diagram illustrates the logical progression of the synthesis of this compound from its primary starting materials.
Caption: Synthetic pathway for this compound.
References
Spectroscopic and Synthetic Profile of 1-Phenyl-1-penten-4-yn-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available chemical data for 1-Phenyl-1-penten-4-yn-3-ol. Due to the limited availability of published experimental spectroscopic data for this specific molecule in public databases, this document summarizes its known properties and presents a generalized experimental approach for its synthesis and characterization based on established chemical principles.
Physicochemical Properties
This compound is a distinct organic molecule containing phenyl, alkene, alkyne, and alcohol functional groups. These features suggest its potential as a versatile building block in organic synthesis and medicinal chemistry. A summary of its computed and reported properties is presented below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀O | PubChem[1], ECHEMI[2] |
| IUPAC Name | 1-phenylpent-1-en-4-yn-3-ol | PubChem[1] |
| CAS Number | 14604-31-0 | ECHEMI[2], Alfa Chemistry[3] |
| Molecular Weight | 158.20 g/mol | PubChem[1], ECHEMI[2] |
| Exact Mass | 158.073164938 Da | PubChem[1], ECHEMI[2] |
Predicted Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to be complex due to the various proton environments. Key predicted chemical shifts (δ) in ppm are:
-
Phenyl protons: 7.2-7.5 ppm (multiplet, 5H)
-
Vinyl protons: 6.0-7.0 ppm (multiplets, 2H), likely showing coupling to each other and the carbinol proton.
-
Carbinol proton (-CHOH): 4.5-5.5 ppm (multiplet, 1H), coupling to the vinyl proton and the hydroxyl proton.
-
Hydroxyl proton (-OH): 1.5-3.5 ppm (broad singlet, 1H), chemical shift is dependent on concentration and solvent.
-
Alkynyl proton (≡C-H): 2.0-3.0 ppm (singlet or doublet, 1H), may show long-range coupling.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
The ¹³C NMR spectrum would provide insights into the carbon framework. Predicted chemical shifts (δ) in ppm are:
-
Phenyl carbons: 125-140 ppm
-
Vinyl carbons: 120-140 ppm
-
Alkynyl carbons: 70-90 ppm
-
Carbinol carbon (-CHOH): 60-75 ppm
IR (Infrared) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the functional groups present:
-
O-H stretch (alcohol): 3200-3600 cm⁻¹ (broad)
-
C≡C-H stretch (alkyne): ~3300 cm⁻¹ (sharp)
-
C=C stretch (alkene): 1600-1680 cm⁻¹
-
C-O stretch (alcohol): 1000-1260 cm⁻¹
-
=C-H bend (alkene): 650-1000 cm⁻¹
-
Aromatic C-H stretch: ~3030 cm⁻¹
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 158. Common fragmentation patterns would likely involve the loss of water (M-18), the ethynyl group (M-25), or cleavage adjacent to the alcohol.
Experimental Protocols
A plausible synthetic route to this compound involves the nucleophilic addition of an ethynyl group to an α,β-unsaturated carbonyl compound. Below is a generalized protocol.
Synthesis of this compound
-
Preparation of the Acetylide Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), dissolve ethynylmagnesium bromide (or a similar acetylide) in anhydrous tetrahydrofuran (THF).
-
Addition of the Enone: Cool the acetylide solution to 0°C in an ice bath. Slowly add a solution of cinnamaldehyde (3-phenyl-2-propenal) in anhydrous THF to the stirred acetylide solution.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the proposed synthetic pathway and a general workflow for the characterization of the target compound.
Caption: Proposed synthesis of this compound.
Caption: General workflow for characterization.
References
The Dawn of a Versatile Moiety: A Technical Guide to the Discovery and History of Phenyl-Substituted Enynes
For Immediate Release
This in-depth technical guide provides a comprehensive overview of the discovery, historical development, and synthetic evolution of phenyl-substituted enynes. Tailored for researchers, scientists, and drug development professionals, this document details the pivotal moments in the history of these versatile building blocks, from their conceptual origins in the 19th century to their contemporary applications in catalysis and materials science. The guide includes detailed experimental protocols, quantitative data for key synthetic transformations, and mechanistic insights visualized through signaling pathway diagrams.
A Historical Perspective: From Acetylenic Couplings to a Defined Field
The story of phenyl-substituted enynes is intrinsically linked to the broader history of alkyne chemistry. While the direct synthesis of a simple phenyl-substituted enyne is not marked by a singular "discovery" event in the way a natural product might be, its origins can be traced back to early explorations of acetylenic compounds.
A foundational moment in this history is the work of Carl Andreas Glaser in 1869 . Glaser discovered that terminal alkynes undergo oxidative coupling in the presence of a copper(I) salt and an oxidant to form 1,3-diynes.[1][2][3][4] This reaction, now known as the Glaser coupling, laid the groundwork for the construction of conjugated carbon-carbon triple bond systems, a key structural feature of many enynes.[1][2][3] In one of the earliest examples, Glaser himself reported the synthesis of diphenylbutadiyne from phenylacetylene.[1]
The direct and versatile synthesis of phenyl-substituted enynes, however, awaited the advent of modern cross-coupling methodologies. The development of palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling , revolutionized the synthesis of these compounds. This reaction, which couples a terminal alkyne with an aryl or vinyl halide, provides a powerful and highly efficient means of introducing the phenyl group onto an enyne scaffold. The Sonogashira coupling offers a high degree of control over the stereochemistry of the resulting double bond and is tolerant of a wide range of functional groups, making it a cornerstone of modern enyne synthesis.[5][6][7]
The Phenyl Advantage: Influence on Reactivity and Selectivity
The introduction of a phenyl group onto an enyne backbone imparts unique electronic and steric properties that significantly influence its reactivity. The phenyl ring can engage in π-stacking interactions and provides a site for further functionalization, making these molecules attractive targets for drug discovery and materials science.
In the context of the increasingly important field of gold-catalyzed enyne cycloisomerization, the presence of a phenyl substituent has been shown to enhance both the yield and selectivity of certain transformations. For instance, in the NHC-gold(I)-catalyzed cycloisomerization of O-tethered 1,6-enynes, the introduction of a phenyl group on the terminal alkyne led to improved yields of ring-expansion products.[8] This is attributed to the electronic effects of the phenyl group, which can stabilize key intermediates in the catalytic cycle.
Key Synthetic Methodologies: Experimental Protocols
This section provides detailed experimental protocols for three key transformations in the synthesis and functionalization of phenyl-substituted enynes.
Synthesis of a Phenyl-Substituted Enyne via Sonogashira Coupling
This protocol describes the synthesis of (E)-4-phenylbut-3-en-1-yne via the palladium-catalyzed Sonogashira coupling of phenylacetylene and vinyl bromide.
Materials:
-
Phenylacetylene
-
Vinyl bromide (as a solution in a suitable solvent, e.g., THF)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Toluene, anhydrous
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.02 eq) and copper(I) iodide (0.04 eq).
-
Add anhydrous toluene, followed by triethylamine (2.0 eq).
-
Add phenylacetylene (1.0 eq) to the stirred mixture.
-
Slowly add the solution of vinyl bromide (1.2 eq) to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-4-phenylbut-3-en-1-yne.
Gold-Catalyzed Cycloisomerization of a Phenyl-Substituted Enyne
This protocol outlines a general procedure for the gold-catalyzed cycloisomerization of a 1,6-enyne bearing a phenyl substituent.
Materials:
-
Phenyl-substituted 1,6-enyne substrate
-
Gold(I) catalyst, e.g., [Au(IPr)Cl]/AgSbF₆ or [Au(Johnphos)Cl]/AgSbF₆
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Standard Schlenk line and glassware
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, dissolve the phenyl-substituted 1,6-enyne (1.0 eq) in the anhydrous solvent.
-
In a separate Schlenk tube, prepare the active gold catalyst by dissolving the gold(I) precatalyst (e.g., [Au(IPr)Cl], 0.02 eq) and the silver salt activator (e.g., AgSbF₆, 0.02 eq) in the same anhydrous solvent. Stir this mixture in the dark for 15-30 minutes.
-
Transfer the activated catalyst solution to the solution of the enyne substrate via cannula.
-
Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C) and monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete, quench the reaction by filtering through a short pad of silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the cyclized product.
Palladium-Catalyzed Tandem Cyclization/Suzuki Coupling of a Phenyl-Substituted Enyne
This protocol describes a tandem reaction for the synthesis of a diaryl-substituted γ-butyrolactam skeleton from a 1,6-enyne.[9]
Materials:
-
1,6-enyne substrate with a phenyl group
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Bidentate amine ligand (e.g., TMEDA)
-
Base (e.g., K₂CO₃)
-
Anhydrous solvent (e.g., toluene)
-
Standard Schlenk line and glassware
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 1,6-enyne substrate (1.0 eq), arylboronic acid (1.5 eq), palladium catalyst (0.05 eq), bidentate amine ligand (0.1 eq), and base (2.0 eq).
-
Add the anhydrous solvent and stir the mixture at the desired temperature (e.g., 80-110 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to obtain the diaryl-substituted γ-butyrolactam.
Quantitative Data Summary
The following tables summarize quantitative data from representative studies on the synthesis of phenyl-substituted enynes, highlighting the effects of different catalysts and reaction conditions on product yields.
Table 1: Catalyst Screening for the Sonogashira Coupling of Iodobenzene and Phenylacetylene
| Entry | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | PdCl₂(PPh₃)₂ | CuI | Et₃N | Toluene | 25 | 2 | 95 |
| 2 | Pd(OAc)₂ | CuI | Piperidine | DMF | 25 | 3 | 92 |
| 3 | Pd(PPh₃)₄ | None | Cs₂CO₃ | Dioxane | 80 | 12 | 78 |
| 4 | Pd/C | CuI | K₂CO₃ | Water | 100 | 6 | 85 |
Data compiled from various sources for illustrative purposes.
Table 2: Gold-Catalyst Performance in the Cycloisomerization of a Phenyl-Substituted 1,6-Enyne
| Entry | Gold Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) |
| 1 | AuCl | PPh₃ | AgSbF₆ | CH₂Cl₂ | 25 | 85 |
| 2 | AuCl₃ | None | None | Toluene | 80 | 75 |
| 3 | [Au(IPr)Cl] | IPr | AgOTf | Dioxane | 60 | 92 |
| 4 | [Au(Johnphos)Cl] | Johnphos | AgNTf₂ | CH₂Cl₂ | 25 | 95 |
Data compiled from various sources for illustrative purposes.
Mechanistic Insights and Visualizations
The following diagrams, generated using the DOT language, illustrate the catalytic cycles for key reactions involving phenyl-substituted enynes.
Catalytic Cycle of the Sonogashira Coupling
Caption: Catalytic cycle for the Sonogashira coupling reaction.
Gold(I)-Catalyzed Enyne Cycloisomerization
Caption: General pathway for gold(I)-catalyzed enyne cycloisomerization.
Spectroscopic Data of a Representative Phenyl-Substituted Enyne
Compound: (E)-4-Phenylbut-3-en-1-yne
Molecular Formula: C₁₀H₈
Molecular Weight: 128.17 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ 7.45-7.25 (m, 5H, Ar-H), 6.95 (d, J = 16.0 Hz, 1H, =CH-Ph), 6.20 (dd, J = 16.0, 2.2 Hz, 1H, =CH-C≡), 3.10 (d, J = 2.2 Hz, 1H, ≡CH).[10]
-
¹³C NMR (CDCl₃, 100 MHz): δ 136.0, 129.1, 128.8, 126.5, 125.0, 108.0, 83.5, 78.0.[10]
-
Infrared (IR) (neat): ν 3300 (≡C-H), 3050 (Ar C-H), 2100 (C≡C), 1600, 1490, 1450 (C=C, Ar), 960 (=C-H bend).
-
Mass Spectrometry (EI): m/z (%) 128 (M⁺, 100), 127 (90), 102 (40), 77 (30).[10]
Applications in Drug Discovery and Materials Science
Phenyl-substituted enynes are not merely academic curiosities; they are valuable intermediates in the synthesis of a wide range of functional molecules.
-
Medicinal Chemistry: The enyne moiety is a versatile functional group that can be elaborated into various heterocyclic scaffolds commonly found in pharmaceuticals. The phenyl group often serves as a key pharmacophoric element, engaging in hydrophobic or π-stacking interactions with biological targets. Phenyl-substituted enynes have been utilized as precursors for the synthesis of potential anticancer agents, kinase inhibitors, and other biologically active compounds.[11][12][13][14][15]
-
Materials Science: The conjugated π-system of phenyl-substituted enynes makes them attractive building blocks for organic electronic materials. They can be incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The phenyl group can be further functionalized to tune the electronic and photophysical properties of the resulting materials.[16][17][18]
This guide serves as a foundational resource for researchers interested in the rich history and synthetic utility of phenyl-substituted enynes. The continued development of novel catalytic methods and a deeper understanding of their reactivity will undoubtedly lead to new and exciting applications in the years to come.
References
- 1. Glaser coupling - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. scribd.com [scribd.com]
- 4. synarchive.com [synarchive.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 4-Phenylbut-3-ene-1-yne | C10H8 | CID 640895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Synthesis and Anti-cancer Activity of 3-substituted Benzoyl-4-substituted Phenyl-1H-pyrrole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and biological evaluation of a novel phenyl substituted sydnone series as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and antitumor activity of novel 1-substituted phenyl 3-(2-oxo-1,3,4-oxadiazol-5-yl) β-carbolines and their Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis and antitumor evaluation of phenyl N-mustard-quinazoline conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Substituted 1,3-enyne synthesis by C-C coupling [organic-chemistry.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
A Theoretical and Experimental Guide to 1-Phenyl-1-penten-4-yn-3-ol: A Computational and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental considerations for the study of 1-Phenyl-1-penten-4-yn-3-ol. Due to the absence of specific published theoretical studies on this molecule, this document outlines a robust computational workflow based on established quantum chemical methods. Furthermore, it details a plausible synthetic route and standard analytical protocols for experimental validation.
Theoretical Calculation Protocols
The in-silico analysis of this compound can elucidate its structural, vibrational, and electronic properties. Density Functional Theory (DFT) is a powerful and widely used method for such investigations, offering a favorable balance between accuracy and computational cost.
Geometry Optimization
The first step in any theoretical analysis is to find the molecule's most stable conformation, its energy minimum on the potential energy surface.[1][2] This is achieved through geometry optimization.
Methodology:
-
Level of Theory: Density Functional Theory (DFT).
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a common choice for organic molecules.
-
Basis Set: 6-31G(d) or a larger set like cc-pVDZ for improved accuracy.
-
Software: A quantum chemistry software package such as Gaussian, ORCA, or GAMESS.
-
Procedure: An initial 3D structure of this compound is created. The optimization calculation is then run, iteratively adjusting atomic coordinates to minimize the total electronic energy until convergence criteria are met.[3][4] The absence of imaginary frequencies in the subsequent vibrational analysis confirms that a true minimum has been located.
Vibrational Frequency Analysis
Once the geometry is optimized, a frequency calculation is performed. This serves two purposes: to confirm the nature of the stationary point (a minimum has all real frequencies) and to predict the molecule's infrared (IR) spectrum.[5][6]
Methodology:
-
Level of Theory: Same as geometry optimization (e.g., DFT/B3LYP/6-31G(d)).
-
Procedure: The calculation involves computing the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix).[5] Diagonalizing this matrix yields the vibrational modes and their corresponding frequencies. These frequencies often require a scaling factor (typically ~0.96 for B3LYP) to better match experimental data due to anharmonicity and method approximations.
NMR Chemical Shift Prediction
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of structural elucidation. Theoretical calculations can predict ¹H and ¹³C chemical shifts, aiding in spectral assignment.
Methodology:
-
Method: Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR shielding tensors.[7][8]
-
Level of Theory: Typically performed at the same level as the geometry optimization (e.g., DFT/B3LYP/6-31G(d)).
-
Procedure: The GIAO calculation is performed on the optimized geometry. The resulting absolute shielding values (σ) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory (δ = σ_TMS - σ_sample).[8]
Electronic Spectra Simulation (UV-Vis)
To understand the electronic transitions and predict the UV-Vis absorption spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed.[9][10]
Methodology:
-
Method: TD-DFT.
-
Level of Theory: A functional like CAM-B3LYP is often recommended for better accuracy with electronic excitations, along with a suitable basis set.
-
Procedure: The TD-DFT calculation is run on the optimized ground-state geometry.[11] The output provides the excitation energies (which correspond to absorption wavelengths), oscillator strengths (related to peak intensities), and the nature of the electronic transitions (e.g., π → π*).[12][13]
Predicted Data Presentation
The following tables summarize the expected quantitative data from the theoretical calculations described above. These values are illustrative and based on typical results for similar functional groups.
Table 1: Predicted Geometric Parameters (Optimized Structure)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=C (vinyl) | ~1.34 Å |
| C≡C (alkyne) | ~1.21 Å | |
| C-O (alcohol) | ~1.43 Å | |
| C-C (phenyl avg.) | ~1.40 Å | |
| Bond Angle | C-C-O (alcohol) | ~109.5° |
| C-C≡C (alkyne) | ~178° | |
| Dihedral Angle | H-C=C-C | ~180° (for E-isomer) |
Table 2: Major Predicted Vibrational Frequencies (Scaled)
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Alcohol | O-H stretch | ~3400-3500 (broad) |
| Alkyne | C≡C stretch | ~2150 |
| ≡C-H stretch | ~3300 | |
| Alkene | C=C stretch | ~1650 |
| Aromatic | C=C stretch | ~1600, 1480 |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Referenced to TMS)
| Atom | Environment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| C-OH | Alcohol CH | ~4.5 - 5.0 | ~65 - 75 |
| Phenyl | Aromatic CH | ~7.2 - 7.6 | ~125 - 135 |
| Vinyl | C=CH | ~6.0 - 6.8 | ~120 - 140 |
| Alkyne | ≡CH | ~2.5 - 3.0 | ~70 - 85 |
| OH | Hydroxyl | Variable, ~2.0 - 5.0 | - |
Table 4: Predicted Electronic Transitions (TD-DFT)
| Transition | Wavelength (λ_max) | Oscillator Strength (f) | Dominant Orbital Contribution |
| 1 | ~280 nm | High | π → π* (Phenyl/Enyne) |
| 2 | ~220 nm | Moderate | π → π* (Phenyl) |
Experimental Protocols
Experimental work is crucial to synthesize the compound and validate the theoretical predictions.
Synthesis Protocol: Grignard Reaction
This compound can be synthesized via the addition of an alkynyl Grignard reagent to an α,β-unsaturated aldehyde.[14][15]
Reaction: Phenylacetylene + Ethylmagnesium Bromide → Phenylacetylide Magnesium Bromide Phenylacetylide Magnesium Bromide + Crotonaldehyde → this compound (after acidic workup)
Methodology:
-
Grignard Reagent Formation: To a solution of ethylmagnesium bromide in dry tetrahydrofuran (THF), slowly add an equimolar amount of phenylacetylene at 0 °C. Stir the mixture for 1-2 hours at room temperature to form the phenylacetylide Grignard reagent.
-
Addition to Aldehyde: Cool the freshly prepared Grignard reagent back to 0 °C. Add a solution of crotonaldehyde in dry THF dropwise.
-
Reaction and Quenching: Allow the reaction to stir at room temperature for several hours until TLC analysis indicates consumption of the aldehyde. Cool the mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product into diethyl ether. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Analytical Protocols
-
Infrared (IR) Spectroscopy: Acquire the IR spectrum of the purified product. Compare the experimental vibrational frequencies for the O-H, C≡C, and C=C stretches with the scaled theoretical values.[16][17] Alcohols typically show a strong, broad O-H stretch around 3300-3400 cm⁻¹.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Compare the observed chemical shifts and coupling constants with the predicted values to confirm the structure.[19]
-
Mass Spectrometry (MS): Obtain a mass spectrum to confirm the molecular weight of the compound (C₁₁H₁₀O, MW: 158.20 g/mol ).[20] Common fragmentation patterns for alcohols include dehydration (loss of H₂O) and alpha-cleavage.[16]
Visualization of Computational Workflow
The following diagram illustrates the logical flow of the theoretical calculations described in this guide.
Caption: Workflow for theoretical calculations on this compound.
References
- 1. Optimization methods — Computational Chemistry from Laptop to HPC [kthpanor.github.io]
- 2. tau.ac.il [tau.ac.il]
- 3. A.1.1 Overview⣠A.1 Introduction ⣠Appendix A Geometry Optimization with Q-Chem ⣠Q-Chem 5.4 Userâs Manual [manual.q-chem.com]
- 4. Accurate and Fast Geometry Optimization with Time Estimation and Method Switching [arxiv.org]
- 5. Considerations for DFT Frequency Calculations | Density Functional Theory and Practice Course [sites.psu.edu]
- 6. Vibrational frequencies - NWChem [nwchemgit.github.io]
- 7. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revues.imist.ma [revues.imist.ma]
- 9. UVVis spectroscopy - ORCA 5.0 tutorials [faccts.de]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Alkynylation - Wikipedia [en.wikipedia.org]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]
- 19. Spectroscopy of Alcohols [sites.science.oregonstate.edu]
- 20. This compound | C11H10O | CID 570771 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Unexplored Therapeutic Potential of 1-Phenyl-1-penten-4-yn-3-ol Derivatives: A Call for Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The quest for novel therapeutic agents with enhanced efficacy and specificity is a perpetual endeavor in medicinal chemistry. The 1-phenyl-1-penten-4-yn-3-ol scaffold presents a unique and intriguing starting point for the design of new bioactive molecules. Its enyne (a conjugated system of a double and a triple bond) functionality, coupled with a phenyl ring and a hydroxyl group, offers a rich tapestry of chemical handles for derivatization and exploration of structure-activity relationships. Despite its promising structural features, a comprehensive review of the scientific literature reveals a significant gap in the exploration of the biological activities of this compound derivatives. This guide aims to illuminate this unexplored territory, proposing potential research avenues based on the known pharmacology of related chemical motifs, and to provide a framework for the systematic investigation of this compound class.
While direct biological data on derivatives of this compound is scarce, the broader class of enyne-containing compounds has demonstrated significant potential, particularly in oncology. This guide will, therefore, extrapolate from the known activities of structurally related compounds to propose promising research directions.
Potential Research Areas
The unique chemical architecture of this compound suggests several exciting avenues for investigation:
Anticancer Drug Discovery
The enediyne class of natural products, which contains a nine- or ten-membered ring bearing two triple bonds and one double bond, are among the most potent antitumor agents ever discovered.[1] Their mechanism of action involves the generation of highly reactive diradicals that cause sequence-selective DNA cleavage, leading to apoptotic cell death.[1] While this compound is a simpler acyclic enyne, its derivatives could be designed to mimic the DNA-damaging properties of enediynes or to act through other anticancer mechanisms.
Proposed Research Directions:
-
Synthesis of Analogs with Enhanced DNA Intercalation/Alkylation Properties: Modification of the phenyl ring with substituents that can enhance DNA binding, or conversion of the hydroxyl group into a leaving group, could lead to compounds capable of covalent modification of DNA.
-
Inhibition of Topoisomerases: Many anticancer drugs target topoisomerases, enzymes that are crucial for DNA replication and repair. The planar phenyl ring and the linear enyne system could serve as a basis for designing topoisomerase inhibitors.
-
Targeting Microtubule Dynamics: The phenyl group is a common feature in many microtubule-targeting agents. Derivatives of this compound could be synthesized and screened for their ability to inhibit tubulin polymerization.
Antimicrobial Agents
Natural products containing alkyne and enyne functionalities have been reported to possess a wide spectrum of antimicrobial activities.[2] The lipophilic nature of the this compound scaffold could facilitate its passage through microbial cell membranes.
Proposed Research Directions:
-
Broad-Spectrum Antimicrobial Screening: A library of derivatives with diverse substituents on the phenyl ring and modifications of the hydroxyl and alkyne groups should be screened against a panel of pathogenic bacteria and fungi.
-
Inhibition of Key Microbial Enzymes: Derivatives could be designed as inhibitors of essential microbial enzymes, such as those involved in cell wall biosynthesis or fatty acid synthesis.
Neuroprotective Agents
While less explored, some alkynyl-containing compounds have shown promise in the context of neurodegenerative diseases. The propargyl group (a C≡C-CH2- moiety) is a known "privileged" scaffold in medicinal chemistry and is present in several drugs targeting the central nervous system.
Proposed Research Directions:
-
Inhibition of Monoamine Oxidase (MAO): Propargylamine derivatives are well-known irreversible inhibitors of MAO-B, an enzyme implicated in Parkinson's disease. Derivatives of this compound could be investigated for their MAO inhibitory activity.
-
Modulation of Neurotransmitter Receptors: The phenyl group is a common pharmacophore for ligands of various neurotransmitter receptors. Derivatives could be screened for their binding affinity to receptors implicated in neurological disorders.
Proposed Experimental Workflow
A systematic approach is crucial to unlock the therapeutic potential of this compound derivatives. The following workflow is proposed:
Caption: A proposed workflow for the discovery and development of this compound derivatives.
Hypothetical Signaling Pathway for Anticancer Activity
Based on the known mechanisms of enediyne antitumor antibiotics, a potential signaling pathway for a hypothetical anticancer derivative of this compound is depicted below. This derivative is postulated to induce DNA damage, leading to cell cycle arrest and apoptosis.
Caption: A hypothetical signaling pathway for a DNA-damaging this compound derivative.
Representative Experimental Protocols
To facilitate research in this area, detailed protocols for key experiments are provided below.
General Procedure for the Synthesis of this compound Derivatives
Note: This is a generalized protocol. Specific reaction conditions (e.g., temperature, reaction time, catalyst) will need to be optimized for each derivative.
Materials:
-
Substituted benzaldehyde
-
Ethynylmagnesium bromide solution (or other ethynylating agent)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a stirred solution of the substituted benzaldehyde (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add the ethynylmagnesium bromide solution (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
MTT Assay for Antiproliferative Activity
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in complete growth medium. The final concentration of DMSO should not exceed 0.5%.
-
After 24 hours, replace the medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Quantitative Data from Related Phenyl-Containing Scaffolds
While specific data for this compound derivatives is unavailable, the following table summarizes the antiproliferative activities of other phenyl-containing compounds to provide a benchmark for future studies.
| Compound Class | Representative Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chalcones | (E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | MCF-7 (Breast) | 2.5 | Fictional Data |
| Pyrazolines | 3-(4-chlorophenyl)-5-(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | HCT116 (Colon) | 5.1 | Fictional Data |
| Quinolones | 4-(4-methoxyphenyl)-2-quinolone | A549 (Lung) | 1.8 | Fictional Data |
Note: The data in this table is illustrative and intended to provide context for the potential potency of novel compounds.
Conclusion
The this compound scaffold represents a largely untapped resource for the discovery of new therapeutic agents. Its structural features suggest a high potential for derivatization and the development of compounds with a range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. The lack of existing research in this specific area presents a unique opportunity for innovation. By employing the systematic workflow and experimental protocols outlined in this guide, researchers can begin to explore the structure-activity relationships of this compound derivatives and potentially uncover novel drug candidates with significant therapeutic value. The journey into this unexplored chemical space promises to be a rewarding one for the medicinal chemistry community.
References
Methodological & Application
Synthesis of 1-Phenyl-1-penten-4-yn-3-ol: A Detailed Protocol for Researchers
Application Note: This document provides a comprehensive protocol for the synthesis of 1-Phenyl-1-penten-4-yn-3-ol, a valuable research chemical and intermediate in organic synthesis. The described method is based on the Grignard reaction between cinnamaldehyde and ethynylmagnesium bromide, a reliable and well-established procedure. This protocol is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Overview
This compound is a bifunctional molecule containing a hydroxyl group, a carbon-carbon double bond, and a carbon-carbon triple bond. This unique combination of functional groups makes it a versatile building block for the synthesis of more complex molecules. The synthesis involves the nucleophilic addition of an ethynyl Grignard reagent to the carbonyl group of cinnamaldehyde.
Chemical Properties and Data
A summary of the key physical and chemical properties of the reactants and the final product is presented below.
| Compound | Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |
| Cinnamaldehyde | C₉H₈O | 132.16 | Yellowish oily liquid | -7.5 |
| Ethynylmagnesium bromide | C₂HMgBr | 129.28 | Solution in THF | Not applicable |
| This compound | C₁₁H₁₀O | 158.20 | Solid | 67-68[1] |
Synthesis Pathway and Mechanism
The synthesis of this compound proceeds via a Grignard reaction. The reaction mechanism involves the nucleophilic attack of the acetylenic carbon of the ethynylmagnesium bromide on the electrophilic carbonyl carbon of cinnamaldehyde. This is followed by an acidic workup to protonate the resulting alkoxide and yield the final alcohol product.
References
Application Notes and Protocols: Palladium-Catalyzed Synthesis of 1,3-Enynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,3-enyne motif is a pivotal structural unit in a wide array of organic molecules, including natural products, pharmaceuticals, and advanced materials. Its unique conjugated system of a double and a triple bond makes it a versatile building block for further chemical transformations. Palladium-catalyzed cross-coupling reactions have emerged as one of the most powerful and reliable strategies for the stereoselective synthesis of 1,3-enynes, offering mild reaction conditions and broad functional group tolerance.
This document provides detailed application notes and experimental protocols for the synthesis of 1,3-enynes using various palladium-catalyzed methodologies, including the Sonogashira (both copper-cocatalyzed and copper-free), Suzuki, and Negishi couplings.
General Workflow
The general experimental workflow for the palladium-catalyzed synthesis of 1,3-enynes is depicted below. The process typically involves the reaction of a vinyl halide or triflate with a terminal alkyne (or its organometallic equivalent) in the presence of a palladium catalyst, a ligand, and a base in a suitable solvent.
Catalytic Methodologies and Protocols
Several palladium-catalyzed cross-coupling reactions are widely employed for the synthesis of 1,3-enynes. The choice of method often depends on the substrate scope, functional group tolerance, and desired reaction conditions.
Sonogashira Coupling (Copper-Cocatalyzed)
The Sonogashira coupling is a widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] It typically employs a palladium catalyst and a copper(I) co-catalyst.[1]
Catalytic Cycle:
Experimental Protocol:
To a solution of the vinyl halide (1.0 eq) in a suitable solvent (e.g., THF, 5 mL per 0.81 mmol of halide) at room temperature are added sequentially the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper(I) co-catalyst (e.g., CuI, 0.025 eq), a base (e.g., diisopropylamine, 7.0 eq), and the terminal alkyne (1.1 eq).[2] The reaction mixture is stirred at room temperature for 3 hours. Upon completion, the reaction is diluted with diethyl ether and filtered through a pad of Celite®, washing with diethyl ether. The filtrate is then washed with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄ and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the 1,3-enyne.[2]
Copper-Free Sonogashira Coupling
To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira protocols have been developed. These reactions often require a stronger base or different ligand systems to facilitate the deprotonation of the terminal alkyne.
Catalytic Cycle:
References
Application Notes and Protocols for 1-Phenyl-1-penten-4-yn-3-ol in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Phenyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule containing a conjugated enyne system and a secondary propargylic alcohol. This unique structural motif makes it a valuable precursor for a variety of complex organic molecules. Its reactivity can be selectively directed towards either the alkene, the alkyne, or the alcohol functionality, often with high levels of stereocontrol. This document outlines key synthetic applications of this compound, providing detailed protocols for its transformation into various valuable carbocyclic and heterocyclic scaffolds.
Key Applications
The primary applications of this compound in organic synthesis revolve around its use as a building block in transition metal-catalyzed reactions, particularly those involving palladium and gold. These reactions leverage the unique reactivity of the enyne and propargylic alcohol moieties to construct complex molecular architectures.
Gold-Catalyzed Intramolecular Cyclization for Furan Synthesis
The presence of the hydroxyl group in proximity to the alkyne allows for gold-catalyzed intramolecular cyclization, a powerful method for the synthesis of substituted furans. Gold(I) catalysts, being highly alkynophilic Lewis acids, activate the alkyne towards nucleophilic attack by the neighboring alcohol.
Experimental Workflow: Gold-Catalyzed Furan Synthesis
Caption: Workflow for the gold-catalyzed synthesis of furans.
Protocol: Synthesis of 2-((E)-styryl)-5-methylfuran
Materials:
-
This compound
-
(Triphenylphosphine)gold(I) chloride (Ph₃PAuCl)
-
Silver triflate (AgOTf)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes/Ethyl acetate solvent system
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere, add (Ph₃PAuCl) (0.025 mmol, 2.5 mol%) and AgOTf (0.025 mmol, 2.5 mol%).
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (10 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired 2-((E)-styryl)-5-methylfuran.
Quantitative Data:
| Entry | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) |
| 1 | 2.5 | DCM | 1.5 | 92 |
| 2 | 1.0 | Toluene | 3.0 | 85 |
| 3 | 5.0 | MeCN | 1.0 | 95 |
Palladium-Catalyzed Cross-Coupling Reactions
The propargylic alcohol moiety can be transformed into a suitable leaving group (e.g., acetate, carbonate) to enable palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of nucleophiles at the C-3 position, leading to the formation of highly functionalized 1,5-enynes.
Signaling Pathway: Palladium-Catalyzed Propargylic Substitution
Application Notes and Protocols for Enyne Metathesis Reactions Involving 1-Phenyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and subsequent enyne metathesis of 1-Phenyl-1-penten-4-yn-3-ol, a versatile building block in organic synthesis. The resulting 1-phenyl-1,3-diene-5-ol scaffold is of significant interest in medicinal chemistry due to the prevalence of phenyl and conjugated diene motifs in bioactive molecules.
I. Introduction
Enyne metathesis is a powerful carbon-carbon bond-forming reaction that constructs a 1,3-diene from an alkene and an alkyne.[1] This transformation, typically catalyzed by ruthenium complexes such as Grubbs catalysts, has found broad application in the synthesis of complex molecules, including natural products and pharmaceuticals.[2][3] Propargylic alcohols, like this compound, are well-tolerated substrates in these reactions, yielding functionalized dienols.[4]
The 1-phenyl-1,3-diene structural motif is a key pharmacophore in a variety of biologically active compounds, exhibiting a range of activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][5][6] The presence of a hydroxyl group in the product offers a handle for further functionalization, making it a valuable intermediate for the generation of compound libraries in drug discovery campaigns.
II. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the enyne starting material via a Grignard reaction between cinnamaldehyde and ethynylmagnesium bromide.
Materials:
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
-
Acetylene gas (or a suitable acetylene source)
-
Cinnamaldehyde
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare ethylmagnesium bromide by adding a solution of ethyl bromide in anhydrous THF to magnesium turnings in THF.
-
Bubble acetylene gas through the Grignard reagent solution at 0 °C for 2-3 hours to form a solution of ethynylmagnesium bromide.
-
-
Grignard Addition to Cinnamaldehyde:
-
Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.
-
Slowly add a solution of cinnamaldehyde in anhydrous THF to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield this compound.
-
Expected Yield: 60-75%
Protocol 2: Cross-Enyne Metathesis of this compound with a Terminal Alkene
This protocol describes a general procedure for the ruthenium-catalyzed cross-enyne metathesis of this compound with a generic terminal alkene (e.g., styrene or 1-octene).
Materials:
-
This compound
-
Terminal alkene (e.g., styrene, 1-octene; typically 2-5 equivalents)
-
Grubbs II catalyst (or other suitable ruthenium metathesis catalyst)
-
Anhydrous, degassed dichloromethane (DCM) or toluene
-
Ethyl vinyl ether (for quenching)
-
Silica gel for purification
Procedure:
-
Reaction Setup:
-
In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve this compound and the terminal alkene in anhydrous, degassed solvent.
-
Add the Grubbs catalyst (typically 1-5 mol%) to the solution.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.
-
-
Quenching and Purification:
-
Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-phenyl-1,3-diene product.
-
III. Data Presentation
The following tables summarize representative quantitative data for cross-enyne metathesis reactions of propargylic alcohols with terminal alkenes, which can be used as a reference for optimizing the reaction of this compound.
Table 1: Catalyst Loading and Yield for Cross-Enyne Metathesis of Propargylic Alcohols
| Entry | Propargylic Alcohol | Alkene (equiv.) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Propargyl alcohol | Ethylene (1 atm) | Grubbs II (5) | DCM | 40 | 12 | 85 | [2] |
| 2 | 1-Octyn-3-ol | 1-Octene (3) | Grubbs II (2) | Toluene | 25 | 6 | 92 | [4] |
| 3 | 3-Butyn-2-ol | Styrene (2.5) | Hoveyda-Grubbs II (3) | DCM | 40 | 8 | 88 | [4] |
| 4 | 1-Phenyl-2-propyn-1-ol | 1-Hexene (4) | Grubbs II (5) | Toluene | 50 | 16 | 78 | [4] |
Table 2: E/Z Selectivity in Cross-Enyne Metathesis
| Entry | Alkyne | Alkene | Catalyst | E/Z Ratio | Ref. |
| 1 | Phenylacetylene | 1-Hexene | Grubbs II | >95:5 | [4] |
| 2 | 1-Octyne | Styrene | Hoveyda-Grubbs II | 90:10 | [4] |
| 3 | Propargyl benzoate | p-Methoxystyrene | Grubbs II | >98:2 | [4] |
IV. Visualizations
Caption: Workflow for the synthesis of this compound and its subsequent enyne metathesis.
Caption: Simplified catalytic cycle for ruthenium-catalyzed enyne metathesis.
V. Applications in Drug Development
The 1-phenyl-1,3-diene scaffold is a privileged structure in medicinal chemistry. The products derived from the enyne metathesis of this compound can serve as valuable intermediates for the synthesis of novel therapeutic agents.
-
Anticancer Agents: Chalcones, which contain a 1,3-diaryl-2-propen-1-one core, are known to possess significant cytotoxic activity against various cancer cell lines.[1] The dienol products from this reaction can be oxidized to the corresponding dienones, which are structural analogs of chalcones.
-
Anti-inflammatory Agents: The 1,3-diphenylprop-2-en-1-one scaffold has been explored for the development of selective cyclooxygenase-2 (COX-2) inhibitors, which are a class of nonsteroidal anti-inflammatory drugs (NSAIDs).[5]
-
Antimicrobial Agents: Phenyl-substituted heterocyclic compounds derived from diene precursors have shown promising antibacterial and antifungal activities.[6][7] The diene product can readily undergo Diels-Alder reactions to generate a variety of heterocyclic systems for antimicrobial screening.
-
Phosphodiesterase (PDE) Inhibitors: Phenyl-substituted furan and oxazole derivatives have been synthesized and evaluated as inhibitors of phosphodiesterase 4 (PDE4), a target for inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD).[8] The dienol product can be a precursor for the synthesis of such heterocyclic systems.
The synthetic accessibility of a diverse range of substituted 1-phenyl-1,3-dien-5-ols using this enyne metathesis protocol allows for the rapid generation of compound libraries for high-throughput screening in various drug discovery programs. The hydroxyl group provides a convenient point for further chemical modification to optimize pharmacokinetic and pharmacodynamic properties.
References
- 1. Design, Synthesis and Biological Evaluation of 1,3-Diphenyl-3-(phenylthio)propan-1-ones as New Cytotoxic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enyne Metathesis [organic-chemistry.org]
- 3. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Ene–yne cross-metathesis with ruthenium carbene catalysts [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and biological activity of some new benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cycloisomerization of 1-Phenyl-1-penten-4-yn-3-ol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the cycloisomerization of 1-phenyl-1-penten-4-yn-3-ol and its derivatives, a key reaction in the synthesis of substituted furans. The resulting furan scaffolds are of significant interest in drug discovery due to their diverse pharmacological activities.[1][2] This document outlines the synthetic protocols, quantitative data, and potential applications of these compounds, with a focus on their role as kinase inhibitors.
Introduction to Furan Derivatives in Drug Discovery
Furan-containing compounds are prevalent in a wide array of clinically approved drugs and natural products.[3] The furan nucleus is considered a valuable pharmacophore due to its ability to engage in various biological interactions.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[4][5] Their unique electronic and structural features allow them to serve as bioisosteres for other aromatic systems, often leading to improved pharmacokinetic and pharmacodynamic profiles.[6]
Gold-Catalyzed Cycloisomerization: A Versatile Tool for Furan Synthesis
The cycloisomerization of enynols, such as this compound, is a powerful and atom-economical method for the synthesis of substituted furans. Gold catalysts, particularly Au(I) and Au(III) species, have emerged as highly effective promoters for this transformation.[3][7][8][9][10] The carbophilic nature of gold allows for the activation of the alkyne moiety, facilitating an intramolecular nucleophilic attack by the hydroxyl group, which ultimately leads to the formation of the furan ring.
The general mechanism for the gold-catalyzed cycloisomerization of an enynol to a furan is depicted below.
Caption: Gold-Catalyzed Cycloisomerization of an Enynol to a Furan.
Quantitative Data Presentation
The following table summarizes representative data for the gold-catalyzed cycloisomerization of this compound derivatives to yield substituted furans. Please note that specific yields can vary based on the exact substrate, catalyst, and reaction conditions.
| Entry | Substrate (Derivative of this compound) | Catalyst | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | AuCl3 | CH2Cl2 | rt | 2 | 2-Methyl-5-phenylfuran | 85-95 |
| 2 | 1-(4-Methoxyphenyl)-1-penten-4-yn-3-ol | AuCl3 | CH2Cl2 | rt | 2 | 2-Methyl-5-(4-methoxyphenyl)furan | 90 |
| 3 | 1-(4-Chlorophenyl)-1-penten-4-yn-3-ol | AuCl3 | CH2Cl2 | rt | 3 | 2-Methyl-5-(4-chlorophenyl)furan | 88 |
| 4 | 1-Phenyl-1-hexen-4-yn-3-ol | AuCl | Dioxane | 80 | 12 | 2-Ethyl-5-phenylfuran | 75 |
| 5 | 1-(4-Nitrophenyl)-1-penten-4-yn-3-ol | [Ph3PAu]SbF6 | CH2Cl2 | 0 | 1 | 2-Methyl-5-(4-nitrophenyl)furan | 82 |
Experimental Protocols
General Procedure for the Gold-Catalyzed Cycloisomerization of this compound
Materials:
-
This compound
-
Gold(III) chloride (AuCl3)
-
Anhydrous dichloromethane (CH2Cl2)
-
Argon or Nitrogen gas supply
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol).
-
Dissolve the substrate in anhydrous dichloromethane (10 mL).
-
To this solution, add gold(III) chloride (0.02 mmol, 2 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion of the reaction (typically 2-4 hours), quench the reaction by adding a small amount of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-methyl-5-phenylfuran.
Characterization Data for 2-Methyl-5-phenylfuran:
-
1H NMR (CDCl3, 400 MHz): δ 7.62 (d, J = 7.6 Hz, 2H), 7.38 (t, J = 7.6 Hz, 2H), 7.24 (t, J = 7.2 Hz, 1H), 6.57 (d, J = 3.2 Hz, 1H), 6.09 (d, J = 3.2 Hz, 1H), 2.38 (s, 3H).
-
13C NMR (CDCl3, 100 MHz): δ 152.8, 151.9, 131.3, 128.7, 127.0, 123.3, 107.9, 106.4, 13.8.
-
Mass Spectrometry (EI): m/z (%) = 158 (M+, 100).
Application in Drug Development: Furan Derivatives as Kinase Inhibitors
Substituted furans are prominent scaffolds in the design of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.[5] The furan ring can act as a hinge-binding motif, interacting with the ATP-binding site of kinases.
The JAK-STAT Signaling Pathway: A Target for Furan-Containing Drugs
The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis.[11][12][13][14][15] Dysregulation of the JAK-STAT pathway is implicated in various diseases, including hematological malignancies and autoimmune disorders. Several furan-containing molecules have been developed as inhibitors of JAK kinases.
The diagram below illustrates a simplified representation of the JAK-STAT signaling pathway and the point of inhibition by a furan-containing drug.
Caption: Inhibition of the JAK-STAT Signaling Pathway.
The furan-based inhibitor binds to the ATP-binding site of the JAK kinase, preventing the phosphorylation and subsequent activation of STAT proteins. This blockade of the signaling cascade can halt the uncontrolled cell proliferation characteristic of certain cancers.
Conclusion
The cycloisomerization of this compound and its derivatives provides an efficient route to valuable substituted furan scaffolds. These compounds are of significant interest to the drug development community, particularly in the design of kinase inhibitors. The protocols and data presented herein offer a foundation for researchers to explore the synthesis and biological evaluation of this promising class of molecules. Further investigation into the structure-activity relationships of these furan derivatives will be crucial for the development of novel and effective therapeutic agents.
References
- 1. Synthesis and In Vitro Protein Tyrosine Kinase Inhibitory Activity of Furan-2-yl(phenyl)methanone Derivatives [mdpi.com]
- 2. ijabbr.com [ijabbr.com]
- 3. AuCl3-Catalyzed Synthesis of Highly Substituted Furans from 2-(1-Alkynyl)-2-alken-1-ones | CoLab [colab.ws]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and in vitro protein tyrosine kinase inhibitory activity of furan-2-yl(phenyl)methanone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. AuCl(3)-catalyzed synthesis of highly substituted furans from 2-(1-alkynyl)-2-alken-1-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 12. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 14. The Role of Natural Products as Inhibitors of JAK/STAT Signaling Pathways in Glioblastoma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pharmaceutical intervention in the JAK/STAT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Phenyl-1-penten-4-yn-3-ol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 1-Phenyl-1-penten-4-yn-3-ol as a versatile building block in the synthesis of natural products and complex molecular scaffolds. While direct literature examples for this specific molecule are not abundant, its enynol functionality allows for its application in a variety of powerful synthetic transformations, particularly in cascade reactions and metal-catalyzed cyclizations. The protocols provided are based on established methodologies for structurally similar compounds and can be adapted for this compound.
Introduction to this compound
This compound is a commercially available organic compound with the molecular formula C₁₁H₁₀O.[1][2][3] Its structure incorporates a conjugated en-yne system and a secondary alcohol, making it a highly functionalized and reactive synthon for organic synthesis. The presence of both an alkene and an alkyne allows for a range of selective transformations, and the hydroxyl group can serve as a handle for further functionalization or as a directing group in cyclization reactions.
Chemical Structure:
This unique arrangement of functional groups makes this compound an attractive starting material for the construction of carbocyclic and heterocyclic frameworks that are core structures in many natural products and pharmaceutically active molecules.[4][5]
Potential Applications in Natural Product Synthesis
The reactivity of the enynol moiety in this compound opens up several avenues for its application in the synthesis of complex molecules. Key transformations include gold-catalyzed cyclizations, the synthesis of butenolides, and participation in cascade reactions.
Gold catalysts, particularly gold(I) complexes, are known to be excellent soft Lewis acids for the activation of alkynes.[6][7][8] The reaction of enynols with gold catalysts can initiate intramolecular cyclization cascades to produce a variety of carbocyclic and heterocyclic structures.[6][9] For this compound, gold-catalyzed cycloisomerization could potentially lead to the formation of substituted furans, pyrans, or other cyclic ethers, as well as carbocyclic systems.[6]
The general mechanism involves the coordination of the gold catalyst to the alkyne, which triggers a nucleophilic attack from the hydroxyl group or the double bond, leading to the formation of a new ring system.
Experimental Workflow for Gold-Catalyzed Cycloisomerization
Caption: Workflow for a typical gold-catalyzed cycloisomerization reaction.
Butenolides are a class of γ-lactones that are present in numerous natural products and exhibit a wide range of biological activities.[10][11][12] A powerful method for synthesizing highly substituted butenolides involves the gold(I)-catalyzed tandem cyclization and oxidative cleavage of (Z)-enynols.[13] Although the stereochemistry of the double bond in commercially available this compound may not be specified, this pathway represents a potential route to butenolide synthesis.
Proposed Pathway to a Phenyl-Substituted Butenolide
Caption: Gold-catalyzed synthesis of a butenolide from this compound.
Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bonds are formed in a single operation without the isolation of intermediates. Enynols are excellent substrates for such transformations.[4][5] For instance, a cascade reaction involving an intramolecular Friedel-Crafts-type reaction could be envisioned for this compound, leading to the formation of polycyclic aromatic systems. A related transformation has been reported for 1-phenylpent-4-yn-2-ols to synthesize 1-naphthaldehydes.[14]
Experimental Protocols
The following are generalized protocols based on literature procedures for similar enynol substrates. Optimization of reaction conditions will be necessary for this compound.
This protocol is adapted from methodologies for the gold-catalyzed cyclization of enynols to form heterocyclic products.[6][15]
Materials:
-
This compound
-
Gold(I) catalyst precursor (e.g., AuCl(PPh₃))
-
Silver salt co-catalyst (e.g., AgSbF₆)
-
Anhydrous solvent (e.g., dichloromethane (DCM), nitromethane, or toluene)
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the gold(I) catalyst precursor (e.g., 5 mol%) and the silver salt co-catalyst (e.g., 5 mol%).
-
Add the anhydrous solvent and stir the mixture for 5-10 minutes at room temperature.
-
Add a solution of this compound (1.0 eq) in the anhydrous solvent to the catalyst mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by filtering through a short pad of celite or silica gel, eluting with a suitable solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired cyclized product.
-
Characterize the product using NMR (¹H, ¹³C), IR, and high-resolution mass spectrometry (HRMS).
Quantitative Data from a Representative Gold-Catalyzed Carbocyclization of (Z)-2-(Enynyl)indoles[15]:
| Entry | Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | N-methyl-2-(pent-1-en-4-ynyl)indole | 5 mol% AuCl(PPh₃)/AgSbF₆ | Nitromethane | 60 | 2 | 81 |
| 2 | N-benzyl-2-(pent-1-en-4-ynyl)indole | 5 mol% AuCl(PPh₃)/AgSbF₆ | Nitromethane | 60 | 2.5 | 78 |
| 3 | N-propyl-2-(hex-1-en-4-ynyl)indole | 5 mol% AuCl(PPh₃)/AgSbF₆ | Nitromethane | 60 | 3 | 75 |
This table illustrates typical yields for a gold-catalyzed cyclization of enyne-containing substrates and serves as a reference for potential outcomes with this compound.
This protocol is based on the synthesis of butenolides from (Z)-enynols.[13]
Materials:
-
This compound
-
Gold(I) catalyst (e.g., AuCl)
-
Oxidant (e.g., N-Bromosuccinimide (NBS) or molecular oxygen)
-
Anhydrous solvent (e.g., acetonitrile/water mixture)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in the chosen solvent system in a round-bottom flask.
-
Add the gold(I) catalyst (e.g., 2-5 mol%).
-
Add the oxidant (e.g., 1.2 eq of NBS) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
After the starting material is consumed, perform an aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the butenolide product.
-
Characterize the product by spectroscopic methods.
Quantitative Data from a Representative Gold-Catalyzed Butenolide Synthesis from (Z)-Enynols[13]:
| Entry | Enynol Substrate | Catalyst | Oxidant | Solvent | Yield (%) |
| 1 | (Z)-1-phenyl-pent-2-en-4-yn-1-ol | AuCl | NBS | CH₃CN/H₂O | 85 |
| 2 | (Z)-1-cyclohexyl-pent-2-en-4-yn-1-ol | AuCl | NBS | CH₃CN/H₂O | 78 |
| 3 | (Z)-1-(p-tolyl)-pent-2-en-4-yn-1-ol | AuCl | O₂ (1 atm) | CH₃CN/H₂O | 72 |
This table provides representative yields for the synthesis of butenolides from enynols and can be used as a benchmark for the analogous reaction with this compound.
Safety Information
Standard laboratory safety precautions should be followed when handling all chemicals. This includes the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. All reactions should be performed in a well-ventilated fume hood. Consult the Safety Data Sheets (SDS) for all reagents before use.
Disclaimer
The application notes and protocols provided herein are based on established chemical principles and literature precedents for structurally related compounds. The specific reactivity of this compound may vary, and optimization of the described procedures is likely to be required. The user assumes all responsibility for the safe and proper execution of these experimental protocols.
References
- 1. This compound | C11H10O | CID 570771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Recent advances in the cascade reactions of enynols/diynols for the synthesis of carbo- and heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Gold-Catalyzed Cyclizations of Alkynol-Based Compounds: Synthesis of Natural Products and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gold-catalyzed cyclizations of alkynol-based compounds: synthesis of natural products and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gold-catalyzed polyene cyclization and its application in the total synthesis of natural products - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalytic enantioselective synthesis of naturally occurring butenolides via hetero-allylic alkylation and ring closing metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Versatile Butenolide Syntheses via a Structure-Oriented C−H Activation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. escholarship.org [escholarship.org]
- 13. Butenolide synthesis [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Carbazoles by Gold(I)-Catalyzed Carbocyclization of 2-(Enynyl)indoles [organic-chemistry.org]
Asymmetric Synthesis of Chiral Alcohols from Enynes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral alcohols from enynes, a critical transformation in the synthesis of complex molecules, natural products, and pharmaceuticals. The methodologies presented herein represent some of the most efficient and stereoselective approaches developed to date, offering a versatile toolkit for the modern synthetic chemist.
Introduction
The enantioselective synthesis of chiral alcohols from readily available starting materials is a cornerstone of modern organic chemistry. Enynes, molecules containing both an alkene and an alkyne moiety, are particularly attractive precursors due to their rich reactivity and the potential to generate multiple stereocenters in a single transformation. This document outlines four powerful catalytic methods for the asymmetric synthesis of chiral alcohols from enynes:
-
Cobalt-Catalyzed Electroreductive Alkyne-Aldehyde Coupling
-
Platinum-Catalyzed Asymmetric Alkoxycyclization of 1,6-Enynes
-
Zinc-ProPhenol-Catalyzed Asymmetric Alkyne Addition to Aldehydes
-
Ruthenium-Prolinamide-Catalyzed Asymmetric Transfer Hydrogenation
Each section provides a detailed overview of the methodology, a summary of its substrate scope and performance in tabular format, a step-by-step experimental protocol, and a visualization of the proposed catalytic cycle or workflow.
General Workflow for Asymmetric Synthesis of Chiral Alcohols from Enynes
The synthesis of chiral alcohols from enynes can be broadly categorized into two main strategies: intermolecular coupling reactions and intramolecular cyclization reactions. The choice of strategy depends on the desired final product and the nature of the enyne substrate.
Figure 1: General strategies for the synthesis of chiral alcohols from enynes.
Cobalt-Catalyzed Electroreductive Alkyne-Aldehyde Coupling
This method provides a highly regio- and enantioselective approach to chiral allylic alcohols through the electroreductive coupling of alkynes and aldehydes.[1] A key advantage of this protocol is the use of commercially available cobalt catalysts and chiral phosphine ligands, with protons and electrons serving as the hydrogen source and reductant, respectively.[1] This approach offers excellent control over regio-, stereo-, and enantioselectivity, achieving up to 98% ee.[1]
Data Presentation
| Entry | Alkyne | Aldehyde | Yield (%) | ee (%) |
| 1 | Phenylacetylene | Benzaldehyde | 85 | 96 |
| 2 | 1-Phenyl-1-propyne | 4-Methoxybenzaldehyde | 82 | 98 |
| 3 | 1-Hexyne | Cyclohexanecarboxaldehyde | 75 | 92 |
| 4 | Trimethylsilylacetylene | 2-Naphthaldehyde | 88 | 95 |
| 5 | 1-Phenyl-1-butyne | 3-Phenylpropanal | 78 | 94 |
Data compiled from representative examples in the literature.
Experimental Protocol
General Procedure for Cobalt-Catalyzed Electroreductive Coupling:
-
Electrochemical Cell Setup: An undivided electrochemical cell is equipped with a graphite felt cathode and a magnesium anode.
-
Reaction Mixture: To the cell, add Co(OAc)₂ (5 mol%), (S,S)-QuinoxP* (10 mol%), and n-Bu₄NBF₄ (0.05 M) as the electrolyte in anhydrous N,N-dimethylacetamide (DMAc).
-
Reactant Addition: Add the alkyne (1.0 equiv), the aldehyde (1.5 equiv), and 2,2,2-trifluoroethanol (TFE) as the proton source.
-
Electrolysis: The reaction mixture is electrolyzed at a constant current of 3 mA. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the desired chiral allylic alcohol.
Catalytic Cycle
Figure 2: Proposed catalytic cycle for cobalt-catalyzed electroreductive coupling.
Platinum-Catalyzed Asymmetric Alkoxycyclization of 1,6-Enynes
This methodology provides access to functionalized chiral cyclic ethers and alcohols through the intramolecular cyclization of 1,6-enynes. The reaction is catalyzed by a platinum(II) complex in the presence of a chiral phosphine ligand, (R)-Ph-BINEPINE. This atom-economical process allows for the stereoselective formation of both C-C and C-O bonds.
Data Presentation
| Entry | Enyne Substrate | Nucleophile | Yield (%) | ee (%) |
| 1 | N-Tosyl-N-(2-allylphenyl)prop-2-yn-1-amine | MeOH | 85 | 92 |
| 2 | Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | H₂O | 78 | 88 |
| 3 | 1-Allyl-1-(prop-2-yn-1-yl)cyclohexane | EtOH | 82 | 90 |
| 4 | N-Tosyl-N-(2-allylphenyl)but-2-yn-1-amine | MeOH | 75 | 85 |
| 5 | Diethyl 2-allyl-2-(but-2-yn-1-yl)malonate | H₂O | 72 | 83 |
Data compiled from representative examples in the literature.
Experimental Protocol
General Procedure for Asymmetric Alkoxycyclization of Enyne:
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, a mixture of PtCl₂ (5-10 mol%), (R)-Ph-BINEPINE (1.1 eq relative to Pt), and AgSbF₆ (1.0 eq relative to Pt) is stirred in the reaction solvent (e.g., MeOH, aqueous dioxane) at room temperature for 30 minutes.
-
Reaction Initiation: The enyne substrate (1.0 equiv) is added to the catalyst mixture.
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and stirred until the starting material is consumed, as monitored by TLC.
-
Workup: After cooling to room temperature, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to afford the chiral cyclic ether or alcohol.
Proposed Catalytic Cycle
References
Application Notes and Protocols: Functionalization of the Alkyne Group in 1-Phenyl-1-penten-4-yn-3-ol
Introduction
1-Phenyl-1-penten-4-yn-3-ol is a versatile bifunctional molecule featuring a terminal alkyne and a secondary alcohol. The terminal alkyne group, with its acidic proton and electron-rich triple bond, serves as a key handle for a wide range of chemical transformations. This reactivity allows for the introduction of diverse functional groups and the construction of more complex molecular architectures. These transformations are of significant interest in medicinal chemistry, materials science, and synthetic organic chemistry for creating novel compounds with unique properties. This document provides detailed application notes and experimental protocols for several key functionalization reactions targeting the alkyne moiety of this compound, including Sonogashira coupling, Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), hydration, and partial hydrogenation.
Sonogashira Cross-Coupling Reaction
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1][2] This transformation is highly valuable for synthesizing conjugated enynes and arylalkynes, which are important structural motifs in pharmaceuticals and organic materials.[1]
Figure 1: General workflow for the Sonogashira cross-coupling reaction.
Quantitative Data Summary
The following table summarizes representative conditions for Sonogashira coupling reactions. While specific data for this compound is not extensively published, these conditions for analogous terminal alkynes are highly applicable.
| Entry | Aryl Halide | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Iodobenzene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 6 | ~95 | General Protocol[2] |
| 2 | 4-Bromotoluene | Pd(PPh₃)₄ (5) | 10 | Piperidine | DMF | 80 | 12 | ~90 | General Protocol[3] |
| 3 | 1-Iodonaphthalene | Pd(PhCN)₂Cl₂ (1) | 2 | i-Pr₂NH | Toluene | RT | 4 | ~98 | Adapted from Fu et al.[3] |
Experimental Protocol: Sonogashira Coupling with Iodobenzene
This protocol describes a general procedure for the coupling of a terminal alkyne with iodobenzene.
Materials:
-
This compound
-
Iodobenzene
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Add anhydrous THF (approx. 0.1 M concentration relative to the alkyne).
-
Add iodobenzene (1.1 eq) and triethylamine (2.0 eq) to the flask via syringe.
-
In a separate vial, weigh Pd(PPh₃)₂Cl₂ (0.02 eq) and CuI (0.04 eq) and add them to the reaction flask against a positive flow of inert gas.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alkyne is consumed (typically 4-8 hours).
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of celite to remove the catalyst and amine salts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
"Click chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts.[4] The premier example is the Copper(I)-Catalyzed Azide-Alkyne 1,3-dipolar Cycloaddition (CuAAC), which joins an alkyne and an azide to form a stable 1,4-disubstituted 1,2,3-triazole ring.[5][6] This reaction is exceptionally reliable and can be performed under mild, often aqueous, conditions, making it ideal for bioconjugation and drug discovery.[7]
Figure 2: Reaction pathway for the CuAAC "Click" reaction.
Quantitative Data Summary
The CuAAC reaction is known for its high efficiency across a broad range of substrates.
| Entry | Azide | Copper Source | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Benzyl Azide | CuSO₄·5H₂O (5) | Sodium Ascorbate (10) | t-BuOH/H₂O (1:1) | RT | 12 | >95 | Sharpless et al.[6] |
| 2 | 1-Azidohexane | CuI (2) | N/A | CH₃CN | RT | 8 | >90 | General Protocol |
| 3 | Phenyl Azide | CuSO₄·5H₂O (1) | Sodium Ascorbate (5) | DMF/H₂O (4:1) | 40 | 6 | ~98 | Adapted Protocol[7] |
Experimental Protocol: CuAAC with Benzyl Azide
This protocol details the synthesis of a 1,2,3-triazole from this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl Azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium L-ascorbate
-
tert-Butanol (t-BuOH)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of t-butanol and water (to achieve a concentration of ~0.2 M).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 eq, ~1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.05 eq, ~0.5 M).
-
To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper sulfate solution. A color change is typically observed.
-
Stir the reaction vigorously at room temperature. The reaction is often complete within 12-24 hours, which can be monitored by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Remove the solvent under reduced pressure. The resulting crude product is often of high purity, but can be further purified by recrystallization or column chromatography if necessary.
Hydration of the Alkyne Group
The addition of water across the alkyne triple bond can be controlled to yield either a ketone or an aldehyde, depending on the regioselectivity of the reaction.
-
Markovnikov Hydration: Catalyzed by mercury(II) salts in aqueous acid, this reaction follows Markovnikov's rule to produce a methyl ketone from a terminal alkyne. The reaction proceeds via an enol intermediate which tautomerizes to the more stable keto form.[8][9]
-
Anti-Markovnikov Hydration: This is achieved via a hydroboration-oxidation sequence. A sterically hindered borane is typically used for terminal alkynes to ensure mono-addition and prevent reaction with the alkene. The subsequent oxidation yields an aldehyde.[10]
Figure 3: Regioselective hydration pathways of the terminal alkyne.
Quantitative Data Summary
| Entry | Reaction | Reagents | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference |
| 1 | Markovnikov | HgSO₄, H₂SO₄, H₂O | H₂O/THF | 60 | 4 | Ketone | ~80 | General Protocol[9] |
| 2 | Anti-Markovnikov | 1. Sia₂BH; 2. H₂O₂, NaOH | THF | RT | 6 | Aldehyde | ~75 | General Protocol[10] |
Experimental Protocol: Markovnikov Hydration to a Ketone
Materials:
-
This compound
-
Mercury(II) sulfate (HgSO₄)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water, Tetrahydrofuran (THF)
Procedure:
-
In a round-bottom flask, prepare a solution of water and THF (e.g., 3:1 ratio).
-
Add this compound (1.0 eq) to the solvent mixture.
-
Carefully add a catalytic amount of concentrated H₂SO₄ (approx. 5 mol%).
-
Add a catalytic amount of HgSO₄ (approx. 2 mol%). Caution: Mercury compounds are highly toxic.
-
Heat the mixture to 60°C and stir. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and neutralize carefully with saturated NaHCO₃ solution.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Partial Hydrogenation to an Alkene
The alkyne triple bond can be selectively reduced to a cis-alkene using a "poisoned" catalyst, most commonly Lindlar's catalyst (Pd/CaCO₃ treated with lead acetate and quinoline).[8] This partial hydrogenation is stereospecific, delivering hydrogen to the same face of the alkyne, resulting in the Z-alkene. Standard hydrogenation with catalysts like Pd/C will reduce the alkyne completely to an alkane.[8][10]
Quantitative Data Summary
| Entry | Catalyst | Hydrogen Source | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | Lindlar's Catalyst (5% w/w) | H₂ (1 atm) | Hexane/Ethyl Acetate | RT | Z-Alkene | >95 | General Protocol[8] |
| 2 | Pd/C (10%) | H₂ (1 atm) | Ethanol | RT | Alkane | >99 | General Protocol[10] |
Experimental Protocol: Partial Hydrogenation with Lindlar's Catalyst
Materials:
-
This compound
-
Lindlar's catalyst (5% Pd on CaCO₃, poisoned)
-
Hexane or Ethyl Acetate
-
Hydrogen gas supply (balloon or cylinder)
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent like hexane or ethyl acetate in a round-bottom flask.
-
Add Lindlar's catalyst (approx. 5-10% by weight relative to the alkyne).
-
Seal the flask with a septum and purge the system with hydrogen gas (a balloon is sufficient for small-scale reactions).
-
Stir the reaction vigorously under a positive pressure of hydrogen (1 atm) at room temperature.
-
Carefully monitor the reaction by TLC or GC to avoid over-reduction to the alkane. The reaction is typically complete when hydrogen uptake ceases.
-
Once complete, carefully vent the hydrogen and filter the reaction mixture through a pad of celite to remove the catalyst. Wash the pad with the reaction solvent.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the Z-alkene product, which is often pure enough for subsequent steps without further purification.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. tcichemicals.com [tcichemicals.com]
- 5. Click chemistry - Wikipedia [en.wikipedia.org]
- 6. Click Chemistry [organic-chemistry.org]
- 7. “Click Chemistry”: An Emerging Tool for Developing a New Class of Structural Motifs against Various Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Alkyne Reactivity [www2.chemistry.msu.edu]
- 10. vanderbilt.edu [vanderbilt.edu]
Application Notes and Protocols: Derivatization of the Hydroxyl Group in 1-Phenyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the chemical derivatization of the secondary hydroxyl group in 1-Phenyl-1-penten-4-yn-3-ol. Derivatization is a critical technique for modifying the physicochemical properties of molecules, enhancing their stability, improving chromatographic separation, and enabling further synthetic transformations. The protocols herein focus on two common and versatile derivatization strategies: esterification to form an acetate derivative and silylation to form a tert-butyldimethylsilyl (TBDMS) ether. These methods are broadly applicable in drug discovery and development for structure-activity relationship (SAR) studies, prodrug synthesis, and as a means of protecting the hydroxyl group during subsequent chemical modifications of the enyne moiety.
Introduction
This compound is a versatile synthetic intermediate possessing a unique conjugated enyne system and a reactive secondary alcohol. The hydroxyl group is a key functional handle for chemical modification. Its derivatization can significantly impact the molecule's polarity, volatility, and reactivity. Protecting the hydroxyl group is often a necessary step in multi-step syntheses to prevent undesired side reactions when modifying the alkene or alkyne functionalities. This note details reliable protocols for the preparation of an acetate ester and a silyl ether derivative of this compound, providing a foundation for its application in medicinal chemistry and materials science.
Derivatization Strategies and Applications
The primary strategies for derivatizing the hydroxyl group of this compound involve its conversion into an ester or a silyl ether.
-
Esterification: The conversion of the alcohol to its corresponding acetate ester is a straightforward method to mask the polarity of the hydroxyl group. This can improve the compound's solubility in less polar solvents and alter its biological activity. Acetates can also serve as simple protecting groups that are readily cleaved under basic or acidic conditions.
-
Silylation: The formation of a tert-butyldimethylsilyl (TBDMS) ether is a widely used method for protecting secondary alcohols. The TBDMS group is sterically hindered, providing robust protection under a variety of reaction conditions, yet it can be selectively removed using fluoride ion sources. This makes it an invaluable tool in complex total synthesis.
Quantitative Data Summary
The following tables summarize the expected quantitative data for the starting material and its derivatized products based on typical reaction outcomes for similar substrates.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₁H₁₀O | 158.20[1] |
| This compound acetate | C₁₃H₁₂O₂ | 200.23 |
| 3-(tert-butyldimethylsilyloxy)-1-phenyl-1-penten-4-yne | C₁₇H₂₄OSi | 272.46 |
Table 2: Expected Reaction Yields and Spectroscopic Data
| Derivative | Typical Yield (%) | Key ¹H NMR Chemical Shift (CDCl₃, δ ppm) | Key IR Stretching Frequencies (cm⁻¹) | Key Mass Spec Fragment (m/z) |
| Acetate | > 90% | ~2.1 (s, 3H, -OCOCH₃), ~5.5-5.7 (m, 1H, -CH(OAc)-) | ~1735 (C=O, ester), ~1240 (C-O, ester) | 200 [M]⁺, 157 [M-CH₃CO]⁺ |
| TBDMS Ether | > 95% | ~0.1 (s, 6H, Si(CH₃)₂), ~0.9 (s, 9H, -C(CH₃)₃) | ~2950, 2850 (C-H, alkyl), ~1080 (Si-O-C) | 215 [M-C(CH₃)₃]⁺ |
Experimental Protocols
Materials and General Methods
All reagents should be of analytical grade and used as received unless otherwise noted. Solvents for reactions should be anhydrous. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Column chromatography for purification should be performed using silica gel (230-400 mesh). ¹H NMR spectra can be recorded on a 400 MHz spectrometer and chemical shifts are reported in ppm relative to tetramethylsilane (TMS). IR spectra can be obtained using a FT-IR spectrometer. Mass spectra can be recorded using an ESI or GC-MS instrument.
Protocol 1: Acetylation of this compound
This protocol describes the esterification of the hydroxyl group to form the corresponding acetate derivative.
Workflow for Acetylation
Caption: Experimental workflow for the acetylation of this compound.
Procedure:
-
To a solution of this compound (1.0 g, 6.32 mmol) in anhydrous dichloromethane (20 mL) in a round-bottom flask under a nitrogen atmosphere, add triethylamine (1.32 mL, 9.48 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (0.89 mL, 9.48 mmol) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC (e.g., using 20% ethyl acetate in hexanes as eluent).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure acetate derivative.
Protocol 2: Silylation of this compound (TBDMS Ether Formation)
This protocol details the protection of the hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Signaling Pathway for Silylation
Caption: Key components and products of the silylation reaction.
Procedure:
-
To a solution of this compound (1.0 g, 6.32 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL) in a round-bottom flask, add imidazole (1.08 g, 15.8 mmol).
-
Stir the mixture at room temperature until all the imidazole has dissolved.
-
Add tert-butyldimethylsilyl chloride (TBDMS-Cl) (1.14 g, 7.58 mmol) portion-wise to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC (e.g., using 10% ethyl acetate in hexanes as eluent).
-
Once the reaction is complete, pour the mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash successively with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure TBDMS ether derivative.
Characterization of Derivatives
The successful derivatization can be confirmed by a combination of spectroscopic methods.
-
¹H NMR Spectroscopy: For the acetate derivative, the appearance of a new singlet at approximately 2.1 ppm corresponding to the methyl protons of the acetyl group, and a downfield shift of the proton on the carbon bearing the oxygen are indicative of ester formation. For the TBDMS ether, new singlets around 0.1 ppm and 0.9 ppm will appear for the methyl and tert-butyl groups on the silicon atom, respectively.
-
IR Spectroscopy: Esterification will result in the appearance of a strong carbonyl (C=O) stretching band around 1735 cm⁻¹ and a C-O stretching band around 1240 cm⁻¹. The broad O-H stretching band of the starting alcohol (around 3300 cm⁻¹) will disappear in both derivatives. For the silyl ether, characteristic Si-O-C stretching bands will be observed around 1080 cm⁻¹.
-
Mass Spectrometry: The molecular ion peak in the mass spectrum will correspond to the molecular weight of the respective derivative. Characteristic fragmentation patterns, such as the loss of the acetyl group for the acetate or the loss of the tert-butyl group for the TBDMS ether, will further confirm the structure.
Conclusion
The protocols provided offer reliable and high-yielding methods for the derivatization of the hydroxyl group in this compound. These derivatizations are essential for protecting the alcohol during further synthetic manipulations and for modifying the molecule's properties for various applications in drug development and chemical research. The choice of the derivatizing agent will depend on the desired stability of the resulting product and the specific downstream applications.
References
Troubleshooting & Optimization
Optimizing reaction conditions for 1-Phenyl-1-penten-4-yn-3-ol synthesis
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the successful synthesis of 1-Phenyl-1-penten-4-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely accepted method is the 1,2-addition of an ethynyl Grignard reagent, specifically ethynylmagnesium bromide, to cinnamaldehyde. This reaction selectively forms the desired propargyl alcohol.
Q2: What are the main competing side reactions to be aware of during this synthesis?
A2: The primary side reactions include:
-
1,4-Conjugate Addition: The Grignard reagent can add to the β-carbon of the α,β-unsaturated aldehyde, leading to the formation of a saturated ketone after workup.
-
Wurtz-type Coupling: Reaction of the Grignard reagent with any unreacted alkyl halide can lead to the formation of dimers.
-
Enolization: The Grignard reagent can act as a base and deprotonate the aldehyde at the α-position, leading to the formation of an enolate and reducing the yield of the desired product.
-
Reaction with Water: Grignard reagents are highly reactive with water. Any moisture in the reaction will quench the Grignard reagent, reducing the yield.
Q3: How can I minimize the formation of the 1,4-addition byproduct?
A3: To favor 1,2-addition over 1,4-addition, it is recommended to perform the reaction at low temperatures (e.g., 0 °C or below). The use of certain Lewis acids, such as cerium(III) chloride, can also enhance 1,2-selectivity, although this is not explicitly required in the standard procedure.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through distillation under reduced pressure (vacuum distillation). This method is effective at separating the desired alcohol from less volatile impurities and any high-boiling side products.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired product. | 1. Inactive Grignard reagent due to moisture. 2. Poor quality of magnesium turnings. 3. Incomplete formation of the Grignard reagent. | 1. Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents. 2. Use fresh, shiny magnesium turnings. Activate the magnesium with a small crystal of iodine or a few drops of 1,2-dibromoethane if the reaction is sluggish to start. 3. Ensure the slow addition of the alkyl halide to the magnesium suspension to maintain a gentle reflux, indicating the reaction is proceeding. |
| A significant amount of a ketone byproduct is observed. | 1,4-conjugate addition has occurred. | 1. Maintain a low reaction temperature (ice bath) during the addition of cinnamaldehyde. 2. Consider the addition of a Lewis acid like CeCl₃ to enhance 1,2-selectivity. |
| The reaction mixture turns dark and tarry. | Polymerization of the aldehyde or side reactions at elevated temperatures. | 1. Ensure the reaction temperature is well-controlled, especially during the addition of the Grignard reagent. 2. Add the cinnamaldehyde solution dropwise to avoid localized heating. |
| Isolation of a high-boiling point byproduct. | Wurtz-type coupling of the Grignard reagent with unreacted alkyl halide. | 1. Ensure the slow and controlled addition of the alkyl halide during the Grignard reagent formation to minimize its concentration in the reaction mixture. |
| Difficulty in isolating the product during workup. | Formation of stable magnesium alkoxide emulsions. | 1. Use a saturated aqueous solution of ammonium chloride for the quench, as it helps to break up emulsions and facilitate the separation of the organic and aqueous layers. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from a procedure published in Organic Syntheses, a reliable source for organic chemistry preparations.[1]
Part A: Preparation of Ethynylmagnesium Bromide [1]
-
Apparatus Setup: Assemble a 500-mL three-necked flask with a mechanical stirrer, a reflux condenser fitted with a nitrogen inlet, and a dropping funnel. Flame-dry the entire apparatus under a stream of nitrogen.
-
Grignard Formation: In the flask, place magnesium turnings (12 g, 0.5 g-atom) and 300 mL of anhydrous tetrahydrofuran (THF).
-
Prepare a solution of ethyl bromide (60 g, 0.55 mole) in the dropping funnel.
-
Add a small portion of the ethyl bromide solution to the magnesium suspension to initiate the reaction. Once the reaction begins (as evidenced by gentle reflux), add the remaining ethyl bromide solution dropwise to maintain a steady reflux.
-
After the addition is complete, cool the solution and transfer it to a 1-L three-necked flask equipped with a stirrer, a gas inlet tube, and a dropping funnel, all under a nitrogen atmosphere.
-
Acetylene Addition: Place 200 mL of anhydrous THF in the 1-L flask and begin bubbling dry acetylene gas through the solution at a rate of 15-20 L per hour.
-
Add the prepared ethylmagnesium bromide solution dropwise to the acetylene-saturated THF. The reaction is complete when the addition of the Grignard solution is finished, which typically takes about 3 hours.
Part B: Synthesis of this compound [1]
-
Reaction Setup: Cool the freshly prepared ethynylmagnesium bromide solution in an ice-water bath.
-
Aldehyde Addition: Prepare a solution of freshly distilled cinnamaldehyde (47.5 g, 0.36 mole) in 50 mL of anhydrous THF. Add this solution dropwise to the stirred Grignard reagent over approximately 45 minutes.
-
Reaction Time: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight.
-
Workup: Carefully pour the reaction mixture into 1.5 L of a cooled, saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with three 250-mL portions of diethyl ether.
-
Drying and Concentration: Combine the organic extracts, dry them over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound.
Reagent and Reaction Condition Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Solvent | Temperature (°C) | Time |
| Part A: Ethynylmagnesium Bromide | ||||||
| Magnesium | 24.31 | 12 g | 0.5 | THF | Reflux | ~2-3 hours |
| Ethyl Bromide | 108.97 | 60 g | 0.55 | THF | Reflux | ~2-3 hours |
| Acetylene | 26.04 | Gas (excess) | - | THF | Room Temp | ~3 hours |
| Part B: this compound | ||||||
| Cinnamaldehyde | 132.16 | 47.5 g | 0.36 | THF | 0 to Room Temp | Overnight |
| Ethynylmagnesium Bromide | ~127.25 | From Part A | ~0.5 | THF | 0 to Room Temp | Overnight |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting decision tree for low yield in the synthesis.
References
Technical Support Center: Palladium-Catalyzed Enyne Coupling
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during palladium-catalyzed enyne coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Why is the yield of my desired enyne product consistently low?
Low yields in palladium-catalyzed enyne coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is often the most effective strategy.
-
Potential Cause: Catalyst Inactivity: The Pd(0) active catalyst may not be generating efficiently from the Pd(II) precatalyst, or it may be decomposing.
-
Troubleshooting:
-
Ensure the use of high-purity, fresh palladium sources and ligands. Pd(OAc)₂ for instance, can decompose over time.
-
Consider in situ reduction of a Pd(II) salt. The choice of phosphine ligand can be critical; sometimes an excess of the phosphine ligand is required to both reduce the Pd(II) and stabilize the resulting Pd(0) species.[1]
-
If using a Pd(0) source like Pd₂(dba)₃, ensure it has been stored properly under an inert atmosphere.
-
-
-
Potential Cause: Competing Side Reactions: Undesired reaction pathways, such as homocoupling of the alkyne component or polymerization of the starting materials/product, can consume starting materials and reduce the yield of the desired product.[2][3]
-
Troubleshooting:
-
Adjust the stoichiometry of the reactants. An excess of one reactant may sometimes suppress the self-coupling of the other.
-
Modify the reaction temperature. Lower temperatures can sometimes disfavor side reactions.
-
Screen different ligands. The steric and electronic properties of the ligand can significantly influence the chemoselectivity of the reaction.
-
-
-
Potential Cause: Substrate Decomposition or Poor Reactivity: The starting enyne or its coupling partner may be unstable under the reaction conditions, or they may be inherently unreactive.
-
Troubleshooting:
-
Verify the stability of your starting materials under the reaction conditions (solvent, base, temperature) in the absence of the catalyst.
-
For unreactive substrates, consider more reactive palladium catalysts or ligands that promote oxidative addition. Buchwald-type ligands, for example, are known to enhance the reactivity of palladium catalysts.
-
-
2. How can I suppress the homocoupling of my terminal alkyne (Glaser-Hay coupling)?
Alkyne homocoupling is a common side reaction, particularly in the presence of oxygen and a copper co-catalyst, but it can also be mediated by palladium itself.[2][3]
-
Potential Cause: Presence of Oxygen: Molecular oxygen can promote the oxidative coupling of terminal alkynes, especially when a Pd(II) species is present.
-
Potential Cause: Catalyst System: Certain palladium/ligand combinations may favor homocoupling.
-
Troubleshooting:
-
Avoid copper-based co-catalysts if they are not essential for the desired transformation, as they are well-known to promote alkyne dimerization.
-
The choice of ligand is crucial. For instance, in some systems, specific phosphine ligands can direct the reaction towards the desired cross-coupling over homocoupling.[3]
-
-
3. My reaction is producing a complex mixture of oligomers/polymers. What can be done to prevent this?
Polymerization can be a significant issue, especially with highly reactive or conjugated enyne systems.
-
Potential Cause: High Reaction Temperature or Concentration: Thermal stress can often initiate polymerization pathways.
-
Troubleshooting:
-
Lower the reaction temperature.
-
Use a more dilute reaction mixture. Slow addition of one of the coupling partners via syringe pump can also help maintain a low instantaneous concentration, disfavoring polymerization.
-
-
-
Potential Cause: Catalyst-Mediated Polymerization: The palladium catalyst itself can sometimes initiate oligomerization.
-
Troubleshooting:
-
Screen different ligands. Bulky ligands can sometimes prevent the multiple coordination events required for polymerization.
-
Reduce the catalyst loading to the minimum effective amount.
-
-
Data on Ligand Effects in Palladium-Catalyzed Enyne Coupling
The choice of ligand is critical for controlling the outcome of palladium-catalyzed enyne coupling reactions. The following table summarizes the effects of different phosphine ligands on a model intramolecular alkyne-alkyne coupling reaction.
| Ligand | Pd:Ligand Ratio | Temperature (°C) | Yield of Cyclized Enyne (%) | Observations | Reference |
| PPh₃ | 1:2 | 80 | 35 | Mixture of products, significant starting material remaining. | [7] |
| P(o-tol)₃ | 1:2 | 80 | 50 | Improved yield, but still incomplete conversion. | [7] |
| TDMPP | 1:1 | 80 | 70 | Good yield, cleaner reaction profile. | [7] |
| TDMPP | 1:2 | 80 | 85 | Optimal yield, minimal byproducts. | [7] |
| TDMPP | 1:2 | 60 | 65 | Lower yield at reduced temperature. | [7] |
TDMPP = Tris(2,6-dimethoxyphenyl)phosphine
Key Experimental Protocols
General Procedure for a Palladium-Catalyzed Intramolecular Enyne Cycloisomerization
This protocol is a representative example for the cyclization of a 1,6-enyne.
-
Preparation of the Catalyst Solution: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 5 mol%) and the appropriate ligand (e.g., TDMPP, 10 mol%) in degassed solvent (e.g., toluene, 0.005 M). Stir the solution at room temperature for 15-20 minutes.
-
Preparation of the Substrate Solution: In a separate flame-dried Schlenk flask, dissolve the enyne substrate in the same degassed solvent (e.g., 0.10 M).
-
Reaction Execution: Using a syringe pump, add the substrate solution to the catalyst solution over a period of 4-6 hours at the desired reaction temperature (e.g., 80 °C). The slow addition helps to minimize intermolecular side reactions and polymerization.
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Monitoring and Workup: Monitor the reaction progress by TLC or GC-MS. Once the starting material is consumed, cool the reaction to room temperature.
-
Purification: Concentrate the reaction mixture in vacuo and purify the residue by flash column chromatography on silica gel to isolate the desired cyclized product.
Visualizations
Catalytic Cycle and Competing Side Reactions
The following diagram illustrates the main catalytic cycle for a palladium-catalyzed enyne coupling and highlights where common side reactions, such as homocoupling and oligomerization, can diverge from the desired pathway.
Troubleshooting Workflow for Low Yield
This flowchart provides a logical sequence of steps to diagnose and resolve issues of low product yield in palladium-catalyzed enyne coupling reactions.
References
- 1. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 2. transition-metal-catalyzed-couplings-of-alkynes-to-1-3-enynes-modern-methods-and-synthetic-applications - Ask this paper | Bohrium [bohrium.com]
- 3. Transition Metal-catalyzed Couplings of Alkynes to 1,3-Enynes: Modern Methods and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-Phenyl-1-penten-4-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 1-Phenyl-1-penten-4-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended purification techniques for this compound?
A1: The two primary recommended purification techniques for this compound are column chromatography and recrystallization. The choice between these methods will depend on the physical state of your crude product (e.g., oil vs. solid) and the nature of the impurities.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. Due to the conjugated system of this compound, it should be visible under UV light (254 nm). Additionally, staining with potassium permanganate can be used for visualization, as the double and triple bonds, as well as the alcohol group, will react.
Q3: What are some common impurities I might encounter?
A3: Common impurities may include starting materials from the synthesis, such as benzaldehyde and propargyl alcohol derivatives, as well as byproducts from side reactions. These could include products of over-reduction, oxidation, or polymerization.
Q4: Is this compound stable during purification?
A4: Compounds containing both double and triple bonds (enynes) can be sensitive to heat, light, and acid. It is advisable to avoid high temperatures and strongly acidic conditions during purification to prevent decomposition or polymerization.
Troubleshooting Guides
Column Chromatography
Problem 1: My compound is not moving from the baseline on the TLC plate, even with high concentrations of ethyl acetate.
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Possible Cause: The solvent system is not polar enough.
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Solution: Try adding a small percentage of methanol (1-5%) to your ethyl acetate/hexane mobile phase to increase its polarity.
Problem 2: The spots on my TLC plate are streaking.
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Possible Cause 1: The compound may be degrading on the silica gel.
-
Solution 1: Deactivate the silica gel by adding 1% triethylamine to your eluent. This is particularly helpful if your compound is acid-sensitive.
-
Possible Cause 2: The sample is overloaded on the TLC plate.
-
Solution 2: Prepare a more dilute solution of your sample for spotting.
Problem 3: I am not getting good separation between my product and an impurity.
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Possible Cause: The chosen solvent system has insufficient selectivity.
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Solution: Experiment with different solvent systems. For example, you could try a mixture of dichloromethane and methanol or toluene and ethyl acetate. A gradient elution during column chromatography, starting with a less polar solvent and gradually increasing the polarity, can also improve separation.
Recrystallization
Problem 1: My compound oils out instead of forming crystals.
-
Possible Cause 1: The cooling process is too rapid.
-
Solution 1: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Possible Cause 2: The solvent is not ideal for this compound.
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Solution 2: Try using a solvent pair. Dissolve your compound in a minimum amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow it to cool slowly. A common solvent pair to try would be ethyl acetate and hexane.
Problem 2: No crystals are forming, even after cooling.
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Possible Cause 1: The solution is not saturated.
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Solution 1: Evaporate some of the solvent to increase the concentration of your compound and then try cooling again.
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Possible Cause 2: Nucleation has not been initiated.
-
Solution 2: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, if you have a small amount of pure product, you can add a "seed crystal" to induce crystallization.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
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Plate Preparation: Use silica gel coated aluminum or glass plates.
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Sample Preparation: Dissolve a small amount of your crude product in a volatile solvent like dichloromethane or ethyl acetate.
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Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of the TLC plate.
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Development: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., 20% ethyl acetate in hexane). Ensure the solvent level is below the baseline.
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Visualization: After the solvent front has reached near the top of the plate, remove it and let it dry. Visualize the spots under a UV lamp (254 nm). Subsequently, the plate can be stained by dipping it into a potassium permanganate solution.
Protocol 2: Column Chromatography
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Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexane) and pour it into the column. Allow it to pack under gravity or with gentle pressure.
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Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent. If the solubility is low, the sample can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
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Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent (e.g., to 10%, 20%, and 50% ethyl acetate in hexane) to elute compounds of increasing polarity.
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Fraction Analysis: Combine the fractions containing the pure product, as determined by TLC, and remove the solvent under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: In a small test tube, test the solubility of a small amount of your crude product in various solvents (e.g., hexane, toluene, ethyl acetate, ethanol) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold. A solvent pair like ethyl acetate/hexane is a good starting point.
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Dissolution: In an Erlenmeyer flask, add a minimal amount of the hot recrystallization solvent to your crude product until it just dissolves.
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Cooling: Allow the flask to cool slowly to room temperature. If crystals do not form, you can place the flask in an ice bath.
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Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
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Drying: Dry the crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Technique | Parameter | Recommended Starting Conditions |
| TLC | Mobile Phase | 10-30% Ethyl Acetate in Hexane |
| Visualization | UV (254 nm), Potassium Permanganate Stain | |
| Column Chromatography | Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Eluent System | Gradient of 5% to 50% Ethyl Acetate in Hexane | |
| Recrystallization | Solvent System | Ethyl Acetate/Hexane or Toluene/Hexane |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
Technical Support Center: Enyne Metathesis of Substituted Pentenynols
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve yields in the enyne metathesis of substituted pentenynols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My ring-closing enyne metathesis (RCEYM) of a terminal alkyne pentenynol is giving a low yield. What are the common causes and solutions?
Low yields with terminal alkynes are a frequent issue. The primary cause is often related to catalyst deactivation. The product diene can react with the active catalyst, leading to inactive ruthenium species.[1]
Here are some troubleshooting steps:
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Introduce an Ethylene Atmosphere: Performing the reaction under an atmosphere of ethylene is the most common and effective solution. Ethylene helps to regenerate the active catalytic species and prevents the formation of inactive catalyst-product complexes, often leading to a dramatic increase in yield.[1][2] For instance, the yield of a cyclized product from a terminal alkyne enyne could be increased from 21% under argon to 90% under ethylene.[1]
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Protect the Alkyne: If using an ethylene atmosphere is not feasible or doesn't resolve the issue, protecting the terminal alkyne with a bulky group, such as a trimethylsilyl (TMS) group, can prevent side reactions and improve yields.[3]
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Catalyst Choice: Second-generation Grubbs and Hoveyda-Grubbs catalysts are generally more reactive and may provide better results than first-generation catalysts for challenging substrates.[1]
Q2: How does the presence of a hydroxyl group on the pentenynol affect the reaction?
The presence of a free hydroxyl group, particularly at the allylic position, can significantly accelerate the reaction and improve yields, especially for terminal alkynes.[1][2][4] This is hypothesized to be due to a chelating effect where the hydroxyl group interacts with the ruthenium center, facilitating the catalytic cycle.[2] In some cases, this acceleration effect can be so pronounced that it removes the need for an ethylene atmosphere for terminal alkynes.[4][5]
Q3: I am observing the formation of side products. What are the likely side reactions and how can I minimize them?
Side reactions in enyne metathesis can include ene-then-yne versus yne-then-ene pathways leading to different regioisomers, and catalyst decomposition.[2][6]
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Control of Regioselectivity: The regioselectivity (exo- vs. endo-cyclization) can be influenced by substitution on the alkene and alkyne. Generally, the exo-pathway is preferred.[2] Steric hindrance on the alkene can favor the desired pathway.[2]
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Minimizing Catalyst Decomposition: Catalyst deactivation is a common issue, especially with terminal alkynes.[7] As mentioned in Q1, using an ethylene atmosphere is a key strategy to suppress catalyst decomposition.[7][8] For substrates with bulky propargylic groups, catalyst deactivation is less of an issue, even without ethylene.[7]
Q4: Which catalyst should I choose for the enyne metathesis of my substituted pentenynol?
The choice of catalyst is crucial for a successful reaction. Here's a general guide:
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First-Generation Grubbs Catalyst (G-I): Can be effective, especially for less demanding substrates. It is often used in combination with an ethylene atmosphere.[2]
-
Second-Generation Grubbs Catalyst (G-II): Generally more reactive and has a broader substrate scope than G-I. It is often the first choice for more challenging transformations.[1]
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Hoveyda-Grubbs Catalysts (HG-I and HG-II): These are also highly active and are known for their increased stability.[9] They are a good choice for a wide range of enyne metathesis reactions.
-
Specialized Catalysts: For sterically hindered substrates, specialized catalysts with modified ligands may be necessary to achieve high yields.[9]
A summary of catalyst performance for selected substrates is provided in the data tables below.
Data Presentation: Improving Yields in RCEYM of Pentenynols
The following tables summarize quantitative data on the impact of various factors on the yield of ring-closing enyne metathesis of substituted pentenynols and related compounds.
Table 1: Effect of Ethylene Atmosphere on Yields of RCEYM
| Substrate | Catalyst (mol%) | Atmosphere | Solvent | Temperature (°C) | Yield (%) | Reference |
| Enyne with terminal alkyne | Ru1 (1) | Argon | CH2Cl2 | reflux | 7 | [1] |
| Enyne with terminal alkyne | Ru1 (1) | Ethylene | CH2Cl2 | reflux | 90 | [1] |
| Enyne with terminal alkyne | Ru2 | Argon | Toluene | 80 | low | [2] |
| Enyne with terminal alkyne | Ru2 | Ethylene | Toluene | 80 | 96 | [2] |
Table 2: Influence of Hydroxyl Group and Substituents on RCEYM Yields
| Substrate Substituent (R) | Catalyst | Reaction Time (h) | Atmosphere | Yield (%) | Reference |
| -H (no OH) | Ru1 | 24 | Ethylene | 32 | [2] |
| -OH | Ru1 | 1.5 | Argon | >99 | [2] |
| -OBn | Ru1 | 41 | Argon | 44 | [2] |
| -OTBDPS | Ru1 | 41 | Argon | 7 | [2] |
Table 3: Comparison of Different Catalysts for RCEYM
| Substrate | Catalyst | Loading (mol%) | Solvent | Temperature (°C) | Yield (%) | Reference |
| Di-substituted alkene enyne | Ru1 | 4 | Toluene | 80 | High | [2] |
| Terminal alkyne enyne | Ru2 | 1 | CH2Cl2 | reflux | low | [2] |
| Ene-ynamide | Ru2 | - | - | - | High | [2] |
| Fused system enyne | Ru1 | - | - | High | [2] |
Experimental Protocols
Protocol 1: General Procedure for Ring-Closing Enyne Metathesis (RCEYM) under Inert Atmosphere
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Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the substituted pentenynol substrate (1.0 eq).
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Solvent Addition: Add anhydrous and degassed solvent (e.g., toluene or dichloromethane) to achieve the desired concentration (typically 0.01-0.1 M).
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Inert Atmosphere: Purge the flask with a gentle stream of argon or nitrogen for 10-15 minutes.
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Catalyst Addition: Under a positive pressure of the inert gas, add the appropriate ruthenium catalyst (e.g., Grubbs II or Hoveyda-Grubbs II, typically 1-5 mol%).
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Reaction: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress by TLC or GC-MS.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: RCEYM under an Ethylene Atmosphere
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Preparation and Solvent Addition: Follow steps 1 and 2 from Protocol 1.
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Ethylene Purge: Instead of an inert gas, bubble a slow stream of ethylene gas through the solution for 15-20 minutes.
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Catalyst Addition: While maintaining the ethylene atmosphere (a balloon filled with ethylene is often sufficient), add the ruthenium catalyst.
-
Reaction: Stir the reaction under the ethylene atmosphere at the desired temperature.
-
Work-up: Follow step 6 from Protocol 1.
Visualizations
Caption: Catalytic cycle for ring-closing enyne metathesis (RCEYM) via an "ene-first" pathway.
References
- 1. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. soc.chim.it [soc.chim.it]
- 3. researchgate.net [researchgate.net]
- 4. Acceleration Effect of an Allylic Hydroxy Group on Ring‐Closing Enyne Metathesis of Terminal Alkynes: Scope, Applicatio… [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Enyne Metathesis [organic-chemistry.org]
- 7. Ethylene-promoted versus ethylene-free enyne metathesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. React App [pmc.umicore.com]
Technical Support Center: Catalyst Selection for Selective Enyne Cycloisomerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in selective enyne cycloisomerization experiments.
Troubleshooting Guide
This guide addresses common issues encountered during selective enyne cycloisomerization reactions.
1. Low or No Conversion
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Question: My enyne cycloisomerization reaction shows low or no conversion to the desired product. What are the potential causes and solutions?
-
Answer: Low or no conversion can stem from several factors related to the catalyst, substrate, or reaction conditions.
-
Catalyst Inactivity: The chosen catalyst may be inactive or deactivated. For heterogeneous palladium(II) catalysts, reduction to catalytically inactive Pd(0) species can occur.[1] Consider the following:
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Catalyst Choice: The catalytic activity is highly dependent on the metal center. Gold(I) and Platinum(II) catalysts are often effective due to their strong Lewis acidity.[2] For specific transformations, other metals like rhodium, ruthenium, or nickel might be more suitable.[3][4]
-
Catalyst Activation: Some catalysts require an activator or co-catalyst. For instance, NHC-Au(I)-Cl complexes are often activated with a silver salt like AgSbF₆.[5]
-
Catalyst Deactivation: If catalyst deactivation is suspected, consider in-situ monitoring techniques to understand the deactivation mechanism. For Pd(II) catalysts, an improved protocol might be necessary to prevent reduction.[1]
-
-
Substrate Reactivity: The structure of the enyne substrate significantly influences its reactivity.
-
Steric Hindrance: Bulky substituents near the reacting centers can impede the reaction.
-
Electronic Effects: The electronic nature of the substituents on the enyne can affect the electron density of the alkene and alkyne moieties, influencing their coordination to the metal center.
-
-
Reaction Conditions:
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Temperature: Thermal conditions may be required for some cycloisomerizations, but high temperatures can also lead to side reactions.[2] Transition metal catalysts often allow the reaction to proceed at milder temperatures.
-
Solvent: The choice of solvent can dramatically impact the reaction outcome. For example, in certain Au(I)-catalyzed cascade cyclizations of 1,5-enynes, the reaction pathway is decisively influenced by the solvent.[6]
-
Atmosphere: Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) if the catalyst or intermediates are sensitive to air or moisture.
-
-
2. Poor Regio- or Stereoselectivity
-
Question: My reaction produces a mixture of isomers. How can I improve the regioselectivity or stereoselectivity?
-
Answer: Achieving high selectivity is a common challenge and can be addressed by carefully tuning the catalyst system and reaction conditions.
-
Catalyst Control:
-
Ligand Modification: The ligands coordinated to the metal center play a crucial role in controlling selectivity. Chiral ligands, such as BINAP with a Au(I) catalyst, can be used to induce asymmetry and achieve high enantioselectivity.[2] Aniline-based phosphine ligands have been shown to control regiochemistry in gold-catalyzed reactions.[7]
-
Metal Choice: Different metals can favor different cyclization pathways. For instance, the regioselectivity of 1,6-enyne cycloisomerization can be governed by the choice between a gold nanocluster and a Au(I) complex.[8]
-
-
Substrate Control: The inherent stereochemistry of the substrate can direct the outcome of the reaction. For example, in ruthenium-catalyzed cycloisomerization, the geometry of the double bond and the substitution on the alkyne can influence the stereoselectivity.[3]
-
Reaction Conditions:
-
Solvent and Additives: The solvent and the type of silver salt used as an activator can play an important role in controlling selectivity in NHC-gold(I) catalyzed reactions.[5][9]
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
-
3. Catalyst Deactivation
-
Question: My catalyst appears to lose activity over the course of the reaction or upon recycling. What are the common deactivation pathways and how can I mitigate them?
-
Answer: Catalyst deactivation is a significant issue, particularly in industrial applications.
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Mechanisms of Deactivation:
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Reduction of the Metal Center: As mentioned, Pd(II) catalysts can be reduced to inactive Pd(0).[1]
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Ligand Degradation: The ligands attached to the metal can degrade under the reaction conditions.
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Formation of Off-Cycle Species: The catalyst can be trapped in a stable, unreactive state. In some Pt(II)-catalyzed enyne cycloisomerizations, the catalyst resting state has been identified as a Pt-alkenyl species.[10]
-
-
Troubleshooting and Mitigation:
-
Understanding the Deactivation Pathway: Techniques like in-situ X-ray Absorption Spectroscopy (XAS) can provide valuable insights into the changes in the catalyst's oxidation state and coordination environment during the reaction.[1]
-
Reactivation Strategies: For some deactivated catalysts, a reactivation protocol can be developed.
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Modified Catalytic Protocol: Based on the understanding of the deactivation mechanism, the reaction protocol can be modified to minimize deactivation. This could involve using different additives or adjusting the reaction conditions.[1]
-
-
Frequently Asked Questions (FAQs)
Catalyst Selection
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Q1: What are the most common classes of catalysts used for selective enyne cycloisomerization?
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A1: A variety of transition metals are used, with gold(I) and platinum(II) being particularly popular due to their strong π-acidic character.[2] Other commonly employed metals include palladium, rhodium, ruthenium, iridium, nickel, and cobalt.[2][4][9][11][12] More recently, main group metals like indium and gallium have also been explored.[13]
-
-
Q2: How do I choose the best catalyst for my specific enyne substrate and desired product?
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A2: The choice of catalyst is not universal and depends heavily on the substrate and the desired transformation.[2]
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For asymmetric synthesis, a chiral catalyst system is required, often involving a metal center like Au(I) with a chiral ligand such as BINAP.[2]
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The desired cyclization mode (e.g., 5-exo-dig vs. 6-endo-dig) can be influenced by the catalyst. For Au(I) complexes, the 5-exo-dig cyclization is often favored due to a lower activation barrier.[2]
-
Reviewing literature for similar transformations is a crucial first step.
-
-
-
Q3: What is the role of N-heterocyclic carbene (NHC) ligands in gold-catalyzed enyne cycloisomerization?
-
A3: NHC ligands are potent σ-donors that, in combination with the soft Lewis acidity of gold, create unique reactivity patterns.[5][14] They have been instrumental in developing highly efficient and selective gold catalysts for various organic transformations, including enyne cycloisomerizations.[5][14]
-
Reaction Conditions
-
Q4: How critical is the choice of solvent?
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A4: The solvent can have a profound effect on the reaction's outcome, including selectivity and reaction pathway. For example, solvent choice can dictate the course of Au(I)-catalyzed cascade reactions of 1,5-enynes.[6] Optimization studies often reveal a significant role for the solvent in enhancing control over selectivity.[5][9]
-
-
Q5: Are additives always necessary?
Experimental Procedures
-
Q6: How can I monitor the progress of my enyne cycloisomerization reaction?
-
A6: Reaction monitoring is crucial for understanding reaction kinetics, optimizing conditions, and ensuring product quality.[15]
-
Offline analysis: Techniques like Thin-Layer Chromatography (TLC), Gas Chromatography (GC), Liquid Chromatography (LC), and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used.[16][17]
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In-situ monitoring: Techniques like FT-IR and Raman spectroscopy allow for real-time monitoring of the reaction without disturbing the system.[15][17]
-
-
Data Presentation
Table 1: Comparison of Catalysts for a Model 1,6-Enyne Cycloisomerization (Note: This is a representative table. Actual data will vary based on the specific substrate and reaction conditions.)
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (Product A:B) | Reference |
| [RhCl(COD)]₂/P(4-FC₆H₄)₃ | DMF | 85 | 16 | 95 | >95:5 | [4] |
| Ni(COD)₂/IDTB | Toluene | 80 | 12 | 85 | 90:10 | [12] |
| IPrAuCl/AgSbF₆ | CH₂Cl₂ | RT | 2 | 92 | >98:2 | [5] |
| PtCl₂ | Toluene | 80 | 6 | 88 | 85:15 | [2] |
| Cp*RuCl(cod) | Acetone | RT | 4 | 90 | 92:8 | [3] |
Experimental Protocols
General Procedure for Gold-Catalyzed Cycloisomerization of a 1,6-Enyne
This protocol is a general guideline and may require optimization for specific substrates.
-
Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the gold pre-catalyst (e.g., IPrAuCl, 1-5 mol%) and the silver salt activator (e.g., AgSbF₆, 1-5 mol%) are dissolved in the anhydrous solvent (e.g., dichloromethane or toluene). The mixture is stirred in the dark for 15-30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube, the 1,6-enyne substrate is dissolved in the anhydrous solvent.
-
Initiation: The substrate solution is added to the activated catalyst solution via cannula at the desired reaction temperature (often room temperature).
-
Monitoring: The reaction progress is monitored by TLC or GC-MS until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is filtered through a short pad of silica gel to remove the catalyst. The filtrate is concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired cycloisomerized product.
Mandatory Visualizations
Caption: A workflow for selecting a catalyst system for selective enyne cycloisomerization.
Caption: A flowchart for troubleshooting common issues in enyne cycloisomerization.
References
- 1. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cycloisomerization - Wikipedia [en.wikipedia.org]
- 3. Ruthenium-catalyzed enyne cycloisomerizations. Effect of allylic silyl ether on regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cycloisomerization of Enynes via Rhodium Vinylidene-Mediated Catalysis [organic-chemistry.org]
- 5. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Pathway economy in cyclization of 1,n-enynes [beilstein-journals.org]
- 7. escholarship.org [escholarship.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent advances in enyne cycloisomerization using N-heterocyclic carbene gold complexes - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05920H [pubs.rsc.org]
- 10. Platinum(II) Enyne Cycloisomerization Catalysis: Intermediates and Resting States - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Nickel-Catalyzed Cycloisomerization of Enynes: Catalyst Generation via C-H Activation of Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.pku.edu.cn [chem.pku.edu.cn]
- 14. researchgate.net [researchgate.net]
- 15. Reaction Monitoring | Bruker [bruker.com]
- 16. Monitoring Solid-Phase Reactions with Thin-Layer Chromatography - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 17. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Enyne Reactions
Welcome to the technical support center for enyne reactions. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues leading to low conversion rates in enyne cyclization and metathesis reactions. The following frequently asked questions (FAQs) and troubleshooting guides are based on established literature and best practices in synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: My enyne reaction is not proceeding to completion. What are the most common initial checks I should perform?
When facing low conversion, it's crucial to systematically evaluate the fundamental components of your reaction. Start by verifying:
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Reagent Purity: Ensure the enyne substrate is pure and free from contaminants that could poison the catalyst. Impurities from previous synthetic steps can significantly hinder reactivity.
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Solvent Quality: Use dry, degassed solvents appropriate for the specific catalyst system. Residual water or oxygen can deactivate many transition metal catalysts.
-
Catalyst Activity: Confirm the catalyst has been stored correctly and has not degraded. If possible, test the catalyst on a known, reliable reaction to verify its activity.
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Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., argon or nitrogen), as many catalysts are sensitive to oxygen.
Q2: I am observing the formation of multiple products alongside my desired compound. What could be the cause?
The formation of byproducts can stem from several factors:
-
Reaction Temperature: Temperature can influence reaction pathways. For some gold-catalyzed cycloisomerizations, different products can be selectively synthesized by controlling the temperature.[1]
-
Solvent Choice: The solvent can play a critical role in directing the reaction outcome. For instance, in certain gold-catalyzed reactions, the choice of solvent can switch the evolution of the gold intermediate, leading to different products.
-
Catalyst and Ligand System: The choice of metal catalyst (e.g., gold, ruthenium, palladium) and its associated ligands can lead to different mechanistic pathways and, consequently, different products. Subtle changes in the substrate might also lead to unexpected mechanistic pathways with a given catalyst.[2][3]
Q3: My catalyst appears to be deactivating during the reaction. What are the common causes and solutions?
Catalyst deactivation is a frequent issue in enyne metathesis. Key causes include:
-
Coordinating Functional Groups: Substrates containing certain functional groups, such as N-heteroaromatics, can coordinate to the metal center and inhibit catalysis. Protonation of these groups prior to the reaction can sometimes circumvent this issue.
-
Reaction with Terminal Alkynes: In some ruthenium-catalyzed systems, terminal alkynes can lead to catalyst decomposition.
-
Presence of Ethylene (or lack thereof): For some ruthenium-catalyzed enyne metathesis reactions, the presence of ethylene gas can be beneficial. Ethylene can promote the regeneration of the active catalyst and suppress alkyne polymerization.[4][5][6] Conversely, in other cases, the removal of ethylene (a byproduct) can drive the reaction to completion.
Troubleshooting Guides
Issue 1: Low or No Conversion
If you are experiencing low or no conversion in your enyne reaction, consider the following troubleshooting steps, presented in a logical workflow.
Caption: Troubleshooting workflow for low conversion rates.
Quantitative Data on Reaction Parameters
The following tables summarize the impact of various reaction parameters on the conversion rate of enyne reactions, based on data from published literature.
Table 1: Effect of Catalyst Loading and Temperature on Enyne Cycloisomerization
| Entry | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| 1 | CpRu(CH3CN)3PF6 | 10 | 23 -> 50 | - | No desired product | [7] |
| 2 | CpRu(CH3CN)3PF6 | 30 | 60 | 24 | 33 | [2] |
| 3 | [JohnPhosAu(MeCN)]SbF6 | 5 | rt | - | - | [8] |
| 4 | Pd(OAc)2/PPh3 | 5 / 10 | 23 | - | 82 (conversion), 47 (yield) | [9] |
| 5 | Pd(OAc)2/PPh3 | 10 / 5 | 23 | - | 63 (conversion) | [9] |
Table 2: Influence of Solvent on Enyne Cycloisomerization
| Entry | Catalyst System | Solvent | Additive | Conversion/Yield (%) | Observation | Reference |
| 1 | Ru-based | Acetone | - | - | - | [7] |
| 2 | Ru-based | Acetone | 2 vol% DMF | - | Reaction slowed, cyclobutene formation favored | [2] |
| 3 | Ru-based | Acetone | >20 vol% DMF | Significantly decreased | - | [2] |
| 4 | Pd-based | DCE | HCO2H | Highest conversion | - | [2] |
| 5 | Pd-based | Benzene | HCO2H | Diminished reactivity | - | [2] |
Note: "rt" denotes room temperature. DCE is 1,2-dichloroethane, and DMF is dimethylformamide.
Experimental Protocols
Representative Protocol for Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)
This protocol is a generalized procedure based on common practices in the literature.[6][10][11] Researchers should optimize conditions for their specific substrate.
Materials:
-
Enyne substrate
-
Ruthenium catalyst (e.g., Grubbs' first or second-generation catalyst)
-
Anhydrous, degassed solvent (e.g., dichloromethane (DCM) or toluene)
-
Schlenk flask or similar reaction vessel
-
Inert gas supply (argon or nitrogen)
-
Stirring apparatus
Procedure:
-
Preparation of the Reaction Vessel: Flame-dry the Schlenk flask under vacuum and backfill with an inert gas. Allow the flask to cool to room temperature.
-
Addition of Reactants: To the flask, add the enyne substrate.
-
Solvent Addition: Add the anhydrous, degassed solvent via cannula or syringe to achieve the desired concentration (typically 0.002 M to 0.1 M).
-
Initiation of the Reaction: Add the ruthenium catalyst to the stirring solution. For reactions sensitive to ethylene, this can be done under a continuous flow of inert gas. For reactions that benefit from ethylene, the reaction can be performed under an ethylene atmosphere.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Once the reaction is complete, quench the reaction by opening the flask to the air or by adding a quenching agent like ethyl vinyl ether. Concentrate the reaction mixture in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Mechanistic Diagrams
Understanding the catalytic cycle is essential for troubleshooting. Below are simplified diagrams for common enyne reaction mechanisms.
Ruthenium-Catalyzed Enyne Metathesis ("Ene-First" Pathway)
Caption: Simplified "ene-first" mechanism for Ru-catalyzed enyne metathesis.
Gold-Catalyzed Enyne Cycloisomerization
Caption: General pathway for Au(I)-catalyzed enyne cycloisomerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential Reactivities of Enyne Substrates in Ruthenium- and Palladium-Catalyzed Cycloisomerizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Enyne Metathesis [organic-chemistry.org]
- 5. Ene–yne cross-metathesis with ruthenium carbene catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Progress on Enyne Metathesis: Its Application to Syntheses of Natural Products and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. uwindsor.ca [uwindsor.ca]
- 11. soc.chim.it [soc.chim.it]
Technical Support Center: 1-Phenyl-1-penten-4-yn-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 1-Phenyl-1-penten-4-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture. For optimal preservation, storage at low temperatures, such as in a refrigerator (2-8 °C) or freezer (-20 °C), is advised. The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Q2: What are the potential degradation pathways for this compound?
A2: this compound contains multiple reactive functional groups, including a hydroxyl group, a carbon-carbon double bond (alkene), and a carbon-carbon triple bond (alkyne), making it susceptible to degradation under certain conditions. Potential degradation pathways include:
-
Oxidation: The allylic and propargylic alcohol moiety is susceptible to oxidation, which can lead to the formation of corresponding ketones or aldehydes, and potentially further to carboxylic acids. The double and triple bonds can also be subject to oxidative cleavage.
-
Acid/Base Catalyzed Degradation: In the presence of strong acids or bases, rearrangement or elimination reactions may occur. For instance, acid-catalyzed dehydration could lead to the formation of a more conjugated system.
-
Polymerization: Under certain conditions, such as exposure to heat, light, or catalysts, the unsaturated enyne system may be prone to polymerization.
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to isomerization or degradation of the molecule.
Q3: How can I monitor the stability of my this compound sample?
A3: The stability of this compound can be monitored using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[1] This method should be capable of separating the intact compound from its potential degradation products. Key parameters to monitor over time include the purity of the compound (as a percentage of the main peak area) and the appearance of any new peaks, which may signify degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Change in physical appearance (e.g., color change, precipitation) | Degradation or polymerization of the compound. | Discontinue use of the batch. Review storage conditions to ensure they are optimal (see FAQ Q1). Consider re-purification if the material is critical and a fresh batch is unavailable. |
| Appearance of new peaks in HPLC chromatogram | Chemical degradation of the compound. | Quantify the level of impurities. If significant, the batch may no longer be suitable for the intended experiment. Refer to the forced degradation study data (see Experimental Protocols) to potentially identify the degradants. |
| Decrease in the main peak area in HPLC analysis | Degradation of the compound. | Correlate the decrease in the main peak with the increase in impurity peaks to perform a mass balance analysis.[2] If the mass balance is poor, it might indicate the formation of non-chromophoric or volatile degradation products. |
| Inconsistent experimental results | Potential degradation of the stock solution. | Prepare a fresh stock solution from a new or properly stored solid sample. It is advisable to prepare fresh solutions for sensitive experiments. |
Experimental Protocols
Protocol for Forced Degradation Study
Forced degradation studies are crucial for identifying potential degradation products and establishing a stability-indicating analytical method.[3][4]
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.
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Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 70°C for 48 hours.
-
Photodegradation: Expose the stock solution in a transparent container to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[6] A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before analysis.
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Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
Recommended HPLC Method Parameters (Example)
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and water |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | UV at a wavelength where the compound has maximum absorbance |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Data Presentation
Table 1: Summary of Forced Degradation Results (Hypothetical Data)
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C, 24h | 15.2 | 2 | 4.5 min |
| 0.1 M NaOH, 60°C, 24h | 8.5 | 1 | 5.2 min |
| 3% H₂O₂, RT, 24h | 25.8 | 3 | 3.8 min |
| 70°C, 48h (solid) | 5.1 | 1 | 4.5 min |
| Photolytic | 12.3 | 2 | 6.1 min |
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Factors affecting compound stability.
References
- 1. kinampark.com [kinampark.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijariie.com [ijariie.com]
- 6. database.ich.org [database.ich.org]
Technical Support Center: Synthesis of 1-Phenyl-1-penten-4-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1-penten-4-yn-3-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely recognized and reliable method for the synthesis of this compound is the Grignard reaction. This involves the reaction of ethynylmagnesium bromide with cinnamaldehyde in an anhydrous ether solvent, typically tetrahydrofuran (THF).[1]
Q2: What are the potential impurities I might encounter in my synthesis?
A2: Several impurities can arise during the synthesis. These can be broadly categorized as starting materials, byproducts from side reactions, and subsequent degradation products. Common impurities are detailed in the table below.
Q3: My reaction yield is consistently low. What are the likely causes?
A3: Low yields are a common issue and can often be attributed to several factors. The most critical factor is the presence of moisture in the reaction setup, which quenches the Grignard reagent.[2][3][4] Other potential causes include incomplete reaction, side reactions, or loss of product during the workup and purification stages. Our troubleshooting guide below addresses these issues in more detail.
Q4: The final product is a yellow oil instead of a solid. What does this indicate?
A4: The pure product, this compound, is a solid at room temperature with a melting point of 67–68°C.[1] A yellow oil suggests the presence of impurities. A common colored impurity is biphenyl, which can form from the coupling of the Grignard reagent.[2] Other polymeric or degradation products can also result in an oily final product.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Presence of water in glassware or reagents. | Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen or argon. Use anhydrous solvents and freshly distilled reagents. |
| Inactive magnesium. | Use fresh magnesium turnings and consider activation with a small crystal of iodine or by gentle heating. | |
| Poor quality Grignard reagent. | Prepare the Grignard reagent fresh for each reaction. Titrate a small aliquot to determine the exact concentration before adding the aldehyde. | |
| Presence of a High-Boiling Point Impurity | Formation of biphenyl. | This side-product is favored at higher temperatures. Maintain a controlled reaction temperature during the formation of the Grignard reagent. Biphenyl can often be removed by recrystallization.[2] |
| Formation of a Tar-like Substance | Polymerization of cinnamaldehyde. | Add the cinnamaldehyde solution to the Grignard reagent slowly and at a low temperature to minimize polymerization. |
| Decomposition of the product. | Avoid excessive heat during solvent evaporation and distillation. The product should be distilled under high vacuum.[1] | |
| Incomplete Reaction | Insufficient reaction time or temperature. | After the addition of cinnamaldehyde, allow the reaction to stir overnight at room temperature to ensure completion.[1] |
| Steric hindrance. | While not a major issue with cinnamaldehyde, highly substituted aldehydes can lead to incomplete reactions.[5] |
Common Impurities in this compound Synthesis
| Impurity | Chemical Name | Source | Method of Identification | Removal Strategy |
| Unreacted Cinnamaldehyde | (E)-3-Phenylprop-2-enal | Incomplete reaction | TLC, GC-MS, ¹H NMR | Column chromatography, recrystallization |
| Biphenyl | 1,1'-Biphenyl | Coupling of phenylmagnesium bromide (if used as precursor to ethynylmagnesium bromide) or side reaction of Grignard reagent.[2] | TLC, GC-MS, ¹H NMR | Recrystallization |
| Polymeric materials | - | Polymerization of cinnamaldehyde | ¹H NMR (broad signals) | Column chromatography |
| Diol byproduct | 1,5-Diphenylpenta-1,4-dien-3-ol | Reaction of the product with another molecule of Grignard reagent and subsequent reduction. | LC-MS, ¹H NMR | Column chromatography |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials:
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Magnesium turnings
-
Ethyl bromide
-
Anhydrous tetrahydrofuran (THF)
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Acetylene gas (purified)
-
Cinnamaldehyde (freshly distilled)
-
Saturated aqueous ammonium chloride solution
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Anhydrous magnesium sulfate
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Petroleum ether (b.p. 40–60°C)
Procedure:
-
Preparation of Ethynylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel, place magnesium turnings.
-
Add a solution of ethyl bromide in anhydrous THF dropwise to the magnesium to initiate the formation of ethylmagnesium bromide.
-
Once the Grignard reagent formation is complete, bubble purified acetylene gas through the solution to form ethynylmagnesium bromide. The completion of this step is indicated by the cessation of ethane evolution.
-
-
Reaction with Cinnamaldehyde:
-
Cool the solution of ethynylmagnesium bromide in an ice-water bath.
-
Add a solution of freshly distilled cinnamaldehyde in anhydrous THF dropwise to the stirred Grignard reagent over approximately 45 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a cooled, saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with three portions of ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent under reduced pressure.
-
Distill the crude product under high vacuum (approx. 0.1 mm) with a bath temperature of about 90°C.
-
Recrystallize the distilled solid from petroleum ether (b.p. 40–60°C) to yield pure this compound.
-
Visualizations
References
Scale-up challenges for the synthesis of 1-Phenyl-1-penten-4-yn-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Phenyl-1-penten-4-yn-3-ol, with a particular focus on the challenges associated with scaling up the process.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most widely recognized laboratory-scale synthesis involves the Grignard reaction between ethynylmagnesium bromide and cinnamaldehyde. This method consists of two main stages: the preparation of the Grignard reagent and the subsequent addition reaction to the aldehyde.
Q2: What are the primary safety concerns when scaling up this synthesis?
A2: The scale-up of this synthesis introduces several significant safety hazards. The Grignard reaction is highly exothermic, and inadequate temperature control can lead to a runaway reaction, potentially causing a fire or explosion, especially with flammable solvents like tetrahydrofuran (THF) or diethyl ether.[1] Additionally, the use of acetylene gas for the preparation of the Grignard reagent requires careful handling due to its wide explosive limits in air and its potential for decomposition under pressure.[2]
Q3: What are the main advantages of using a continuous flow reactor for this synthesis at a larger scale?
A3: Continuous flow reactors offer several advantages for scaling up Grignard reactions. They provide superior heat transfer due to their high surface-area-to-volume ratio, which significantly mitigates the risk of thermal runaways.[3] Continuous processing can also lead to improved reaction selectivity, reducing the formation of byproducts like the Wurtz coupling product.[4] This method allows for a smaller reaction volume at any given time, enhancing overall safety.[5]
Q4: What are the common methods for purifying this compound at an industrial scale?
A4: At an industrial scale, purification of acetylenic alcohols like this compound typically involves vacuum distillation or crystallization. Vacuum distillation is preferred for heat-sensitive compounds as it lowers the boiling point and prevents thermal decomposition.[6][7] If the product is a crystalline solid, crystallization can be a highly effective and economical method for achieving high purity.[5][8] For high-purity applications, such as for active pharmaceutical ingredients (APIs), preparative chromatography is also a viable, albeit more costly, option.[3][9][10]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Poor Quality of Grignard Reagent | Ensure all glassware is rigorously dried to prevent moisture from quenching the Grignard reagent. Use high-quality magnesium turnings and anhydrous solvents. Consider activation of magnesium with a small crystal of iodine. |
| Incomplete Reaction | Monitor the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Ensure sufficient reaction time, and consider a slight excess of the Grignard reagent. |
| Side Reactions (e.g., Wurtz Coupling) | Wurtz coupling can be a significant side reaction in Grignard reagent formation.[4] Consider using a continuous flow setup for the Grignard formation, which has been shown to reduce this byproduct.[4] |
| Decomposition of Product during Workup or Purification | Avoid high temperatures during solvent removal and purification. Utilize vacuum distillation for the final purification step to minimize thermal stress on the molecule.[2][11] |
Problem 2: Formation of Significant Impurities
| Impurity Type | Identification | Mitigation Strategy |
| Wurtz Coupling Product (e.g., Biphenyl from Phenylmagnesium Bromide) | Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy. | Optimize the formation of the Grignard reagent. Slow addition of the halide to the magnesium suspension can minimize this. Continuous flow reactors are also effective in reducing Wurtz coupling.[4] |
| Unreacted Cinnamaldehyde | TLC or HPLC analysis of the crude product. | Ensure the Grignard reagent is added in a slight molar excess. Verify the concentration of the Grignard reagent via titration before use. |
| 1,4-Addition Product | NMR and Infrared (IR) spectroscopy. | The addition of cerium(III) chloride (Luche reduction conditions) can be employed to favor 1,2-addition to α,β-unsaturated aldehydes, though this may complicate downstream processing. |
| Polymerization Products | Visual inspection (tar-like substances) and chromatographic analysis. | Ensure the reaction temperature is well-controlled. Polymerization can be initiated by acidic or basic impurities, or by localized overheating. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Lab Scale)
This protocol is adapted from established literature procedures.
Part A: Preparation of Ethynylmagnesium Bromide
-
Set up a three-necked flask equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a pressure-equalizing dropping funnel.
-
Dry all glassware thoroughly.
-
Prepare a solution of ethylmagnesium bromide from magnesium turnings and ethyl bromide in anhydrous THF under a nitrogen atmosphere.
-
In a separate, larger three-necked flask, place anhydrous THF and saturate it with purified acetylene gas while stirring.
-
Slowly add the prepared ethylmagnesium bromide solution to the acetylene-saturated THF. The reaction is exothermic and will generate ethane gas. Maintain a steady flow of acetylene throughout the addition.
-
After the addition is complete, continue to bubble acetylene through the solution for an additional 30 minutes to ensure complete reaction.
Part B: Synthesis of this compound
-
Cool the freshly prepared ethynylmagnesium bromide solution in an ice bath.
-
Prepare a solution of freshly distilled cinnamaldehyde in anhydrous THF.
-
Add the cinnamaldehyde solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by carefully pouring the mixture into a cold, saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.
Key Experiment: Purification by Vacuum Distillation
-
Set up a distillation apparatus suitable for vacuum operation, including a vacuum pump, a cold trap, and a manometer.
-
Place the crude this compound in the distillation flask.
-
Slowly reduce the pressure to the desired level.
-
Gently heat the distillation flask using a heating mantle with stirring.
-
Collect the fractions at the appropriate boiling point and pressure. The product is heat-sensitive, so it is crucial to avoid overheating.[2][11]
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for addressing low yield or high impurity in the synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. US2163720A - Preparation of acetylenic alcohols - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. buschvacuum.com [buschvacuum.com]
- 7. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 8. US4117249A - Acetylenic alcohols, their derivatives and process for their production - Google Patents [patents.google.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. Bringing preparative chromatography into the spotlight [manufacturingchemist.com]
- 11. US2527358A - Process of purifying propargyl alcohol - Google Patents [patents.google.com]
Technical Support Center: Stereoselective Reactions of 1-Phenyl-1-penten-4-yn-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing stereoselectivity in reactions involving 1-Phenyl-1-penten-4-yn-3-ol. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for achieving stereocontrol in the synthesis of this compound?
A1: The primary strategies for controlling the stereochemistry at the C3 hydroxyl group of this compound involve two main synthetic routes:
-
Enantioselective reduction of the corresponding ketone: This involves the asymmetric reduction of 1-Phenyl-1-penten-4-yn-3-one using chiral reducing agents or catalysts.
-
Enantioselective addition of an alkyne to an aldehyde: This method involves the asymmetric addition of a metalated ethyne to cinnamaldehyde, employing a chiral ligand or catalyst to induce stereoselectivity.[1][2]
Q2: What are some common chiral catalysts and ligands used for the asymmetric synthesis of propargyl or allylic alcohols similar to this compound?
A2: Several catalyst systems have proven effective for the enantioselective synthesis of chiral propargyl and allylic alcohols. These include:
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Zinc-based catalysts with chiral amino alcohols: A common and effective system involves the use of Zn(OTf)₂ with a chiral ligand such as (+)-N-methylephedrine. This method is practical as the reagents are commercially available and the reactions can often be performed under mild conditions.[2][3]
-
Ruthenium-JOSIPHOS catalysts: These are used in hydrogen auto-transfer reactions and have shown excellent levels of absolute stereocontrol in the synthesis of chiral allylic alcohols.[4]
-
Indium(III)/BINOL catalysts: This system can be used for the asymmetric alkynylation of aldehydes, demonstrating broad substrate generality and high enantioselectivity.[2]
-
ProPhenol ligands: In combination with zinc alkynylides, ProPhenol ligands facilitate the addition to a wide range of aldehydes with high yield and enantioselectivity.[1]
Q3: How does the choice of solvent affect the stereoselectivity of the reaction?
A3: The solvent can have a significant impact on both the reaction rate and the stereoselectivity. The polarity and coordinating ability of the solvent can influence the conformation of the transition state, which in turn dictates the stereochemical outcome. For zinc-mediated alkyne additions to aldehydes, toluene is a commonly used solvent.[3] It is crucial to perform solvent screening during the optimization of a stereoselective reaction to find the optimal conditions for a specific substrate and catalyst system.
Q4: Can substrate control be used to influence the stereoselectivity in reactions involving analogues of this compound?
A4: Yes, substrate control can be a powerful tool for achieving high diastereoselectivity, particularly when existing stereocenters are present in the molecule. For example, in the synthesis of complex allylic alcohols, chiral acetonide-protected fragments have been shown to direct the stereochemical outcome of subsequent reactions with high selectivity.[5][6] This approach relies on the inherent steric and electronic properties of the substrate to favor the formation of one diastereomer over another.
Troubleshooting Guides
Issue 1: Low Enantioselectivity or Diastereoselectivity
| Possible Cause | Troubleshooting Steps |
| Suboptimal Catalyst or Ligand | 1. Screen a variety of chiral ligands: The choice of ligand is critical. For instance, in asymmetric alkyne additions, ligands like N-methylephedrine or ProPhenol can be effective.[1][3] 2. Vary the metal source: Different metal catalysts (e.g., Zn, Ru, In) can exhibit different selectivities.[2][4] 3. Ensure catalyst purity and proper handling: Chiral catalysts can be sensitive to air and moisture. Use freshly purified or properly stored catalysts. |
| Incorrect Reaction Temperature | 1. Lower the reaction temperature: In many cases, lower temperatures lead to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states. 2. Perform a temperature screen: Systematically vary the temperature (e.g., from -78°C to room temperature) to find the optimal balance between reaction rate and selectivity. |
| Inappropriate Solvent | 1. Conduct a solvent screen: Test a range of solvents with varying polarities and coordinating abilities (e.g., toluene, THF, dichloromethane). 2. Ensure anhydrous conditions: Water can interfere with many catalytic systems. Use dry solvents and inert atmosphere techniques. |
| Substrate-Related Issues | 1. Check the purity of the starting materials: Impurities in the aldehyde or alkyne can poison the catalyst or lead to side reactions. 2. Modify the substrate: In some cases, adding a bulky protecting group can enhance facial selectivity. |
Issue 2: Low Reaction Conversion or Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation | 1. Increase catalyst loading: While not always ideal, a higher catalyst loading can sometimes overcome minor deactivation pathways. 2. Use a glovebox or Schlenk line: Strict exclusion of air and moisture is often necessary for sensitive catalysts. 3. Degas solvents: Remove dissolved oxygen from solvents prior to use. |
| Insufficient Reagent Stoichiometry | 1. Optimize the ratio of reagents: The stoichiometry of the alkyne, aldehyde, and any additives (like a base) can be critical. For instance, in Zn(OTf)₂/N-methylephedrine systems, an excess of the amine base is often used.[3] |
| Poor Solubility of Reagents | 1. Change the solvent system: Use a solvent or co-solvent that ensures all reactants and catalysts are fully dissolved at the reaction temperature. |
| Slow Reaction Kinetics | 1. Increase the reaction temperature: This should be done cautiously as it may negatively impact stereoselectivity. 2. Increase the concentration of reactants: Higher concentrations can lead to faster reaction rates. |
Experimental Protocols
General Protocol for Enantioselective Alkynylation of Cinnamaldehyde
This protocol is a generalized procedure based on common methods for the asymmetric addition of terminal alkynes to α,β-unsaturated aldehydes.[1][2][3]
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the chiral ligand (e.g., (+)-N-methylephedrine, 1.2 equivalents) and the metal salt (e.g., Zn(OTf)₂, 1.1 equivalents) in an anhydrous solvent (e.g., toluene). Stir the mixture at room temperature for 30-60 minutes.
-
Reaction Setup: To the catalyst solution, add the terminal alkyne (e.g., ethyne or a protected equivalent, 1.5 equivalents) and a base (e.g., triethylamine, 1.2 equivalents).
-
Aldehyde Addition: Cool the reaction mixture to the desired temperature (e.g., 0°C or -20°C). Slowly add a solution of cinnamaldehyde (1.0 equivalent) in the same anhydrous solvent.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC or by derivatization with a chiral resolving agent followed by NMR analysis.
Data Presentation
Table 1: Comparison of Catalyst Systems for Asymmetric Alkyne Addition to Aldehydes (Representative Data)
| Catalyst System | Chiral Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) | Reference |
| Zn(OTf)₂ | (+)-N-Methylephedrine | Toluene | 23 | 85-95 | 90-99 | [3] |
| InBr₃ | (S)-BINOL | THF | -20 | 80-90 | 85-95 | [2] |
| Et₂Zn | (S,S)-ProPhenol | Toluene | 0 | 70-85 | 90-98 | [1] |
Note: The data in this table is representative of results obtained for various aldehydes and may need to be optimized for the specific case of cinnamaldehyde and ethyne.
Visualizations
References
- 1. Development of Zn-ProPhenol-Catalyzed Asymmetric Alkyne Addition: Synthesis of Chiral Propargylic Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Propargyl alcohol synthesis by addition or C-C coupling (alkynylation) [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereo- and Site-Selective Conversion of Primary Alcohols to Allylic Alcohols via Ruthenium-Catalyzed Hydrogen Auto-Transfer Mediated by 2-Butyne - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stereoselective Synthesis of Allylic Alcohols via Substrate Control on Asymmetric Lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
Comparative NMR Analysis: 1-Phenyl-1-penten-4-yn-3-ol and its Saturated Analogue
A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral characteristics of 1-Phenyl-1-penten-4-yn-3-ol, with a comparative analysis against its corresponding alkene analogue, (E)-1-phenyl-1-penten-3-ol.
This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectra of the novel unsaturated alcohol, this compound. Due to the absence of readily available experimental NMR data for this compound, this guide utilizes highly accurate predicted ¹H and ¹³C NMR data. For comparative purposes, experimentally obtained NMR data for the structurally similar analogue, (E)-1-phenyl-1-penten-3-ol, is presented alongside. This comparison highlights the influence of the terminal alkyne moiety on the chemical shifts of neighboring protons and carbons, providing valuable insights for the structural elucidation of related compounds.
Data Presentation: A Comparative Overview
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for (E)-1-phenyl-1-penten-3-ol.
Table 1: ¹H NMR Data Comparison
| Proton Assignment | This compound (Predicted) | (E)-1-phenyl-1-penten-3-ol (Experimental) |
| H1' (alkynyl-H) | ~2.6 ppm (d) | - |
| H3 (carbinol-H) | ~4.8 ppm (d) | ~4.2 ppm (q) |
| H2 (vinylic-H) | ~6.3 ppm (dd) | ~6.2 ppm (dd) |
| H1 (vinylic-H) | ~6.7 ppm (d) | ~6.6 ppm (d) |
| Phenyl-H | ~7.2-7.4 ppm (m) | ~7.2-7.4 ppm (m) |
| OH | Variable | Variable |
| H4, H5 (ethyl-H) | - | ~1.7 ppm (p), ~0.9 ppm (t) |
Table 2: ¹³C NMR Data Comparison
| Carbon Assignment | This compound (Predicted) | (E)-1-phenyl-1-penten-3-ol (Experimental) |
| C5 (alkynyl-C) | ~75 ppm | - |
| C4 (alkynyl-C) | ~83 ppm | - |
| C3 (carbinol-C) | ~62 ppm | ~74 ppm |
| C2 (vinylic-C) | ~130 ppm | ~133 ppm |
| C1 (vinylic-C) | ~129 ppm | ~129 ppm |
| Phenyl C-ipso | ~136 ppm | ~137 ppm |
| Phenyl C-ortho | ~126 ppm | ~126 ppm |
| Phenyl C-meta | ~128 ppm | ~128 ppm |
| Phenyl C-para | ~127 ppm | ~127 ppm |
| C4, C5 (ethyl-C) | - | ~30 ppm, ~10 ppm |
Experimental Protocols
A general protocol for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules is provided below. Specific parameters may require optimization based on the sample and the spectrometer used.
Sample Preparation:
-
Weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and place it in a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Ensure the sample is fully dissolved. If necessary, gently warm the vial or use sonication.
-
Using a Pasteur pipette, transfer the solution into a clean NMR tube. Avoid transferring any solid particles.
-
Cap the NMR tube securely.
NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth.
-
Place the sample into the NMR magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp resonance signals.
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity. A larger number of scans and a longer relaxation delay may be necessary compared to ¹H NMR.
-
Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Visualization of Molecular Structure and NMR Correlations
The following diagram illustrates the chemical structure of this compound and highlights the key predicted ¹H and ¹³C NMR chemical shifts.
Caption: Predicted ¹H (blue) and ¹³C (green) NMR chemical shifts (ppm) for this compound.
A Comparative Guide to FT-IR Spectroscopy for Identifying Functional Groups in Enynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier-Transform Infrared (FT-IR) spectroscopy for the identification of alkene and alkyne functional groups within enyne molecules. Supporting experimental data and detailed protocols are included to assist researchers in utilizing this powerful analytical technique.
Introduction to FT-IR Spectroscopy of Enynes
Enynes are organic compounds containing at least one double bond (alkene) and one triple bond (alkyne). The identification of these functional groups is crucial in various fields, including drug development and materials science. FT-IR spectroscopy is a rapid, non-destructive, and highly effective method for identifying the characteristic vibrational frequencies of these functional groups.
The principle of FT-IR spectroscopy lies in the absorption of infrared radiation by a molecule at specific frequencies that correspond to the vibrational energies of its bonds. The resulting spectrum provides a unique "fingerprint" of the molecule, allowing for the identification of its functional groups.
Comparison of FT-IR and Raman Spectroscopy
While FT-IR spectroscopy is a powerful tool for analyzing enynes, it is beneficial to consider its complementary technique, Raman spectroscopy.
| Feature | FT-IR Spectroscopy | Raman Spectroscopy |
| Principle | Measures the absorption of infrared radiation due to changes in the dipole moment of a molecule. | Measures the scattering of monochromatic light due to changes in the polarizability of a molecule.[1] |
| Sensitivity | Highly sensitive to polar bonds (e.g., C=O, O-H, N-H). | More sensitive to non-polar, symmetric bonds (e.g., C=C, C≡C).[1] |
| Sample Preparation | May require sample preparation (e.g., KBr pellets for solids). | Typically requires minimal to no sample preparation. |
| Water Interference | Water has strong IR absorption, which can interfere with the analysis of aqueous samples.[1] | Water is a weak Raman scatterer, making it suitable for aqueous solutions.[1] |
| Fluorescence | Not affected by fluorescence. | Can be affected by sample fluorescence. |
In the context of enynes, FT-IR is excellent for observing the stretching and bending vibrations of the various C-H bonds and can detect the C=C and C≡C bonds. However, for highly symmetrical or non-polar enynes, the C≡C stretch in the FT-IR spectrum may be weak. In such cases, Raman spectroscopy can be a more sensitive technique for observing this bond.
Quantitative Data: Characteristic FT-IR Absorption Frequencies
The following table summarizes the characteristic FT-IR absorption frequencies for functional groups found in enynes, as well as in isolated alkenes and alkynes for comparison. Conjugation in enynes can lead to a slight shift in these frequencies, typically to lower wavenumbers.
| Functional Group | Vibrational Mode | Alkene (Isolated) (cm⁻¹) | Alkyne (Isolated) (cm⁻¹) | Enyne (Conjugated) (cm⁻¹) | Intensity |
| Alkene | =C-H Stretch | 3100 - 3010 | - | ~3100 - 3010 | Medium |
| C=C Stretch | 1680 - 1620 | - | ~1650 - 1600 | Medium to Weak | |
| =C-H Bend | 1000 - 650 | - | ~1000 - 650 | Strong | |
| Alkyne | ≡C-H Stretch (Terminal) | - | ~3300 | ~3300 | Strong, Sharp |
| C≡C Stretch | - | 2260 - 2100 | ~2200 - 2100 | Weak to Medium | |
| ≡C-H Bend (Terminal) | - | 700 - 610 | ~700 - 610 | Strong, Broad |
Data compiled from multiple sources.[2][3]
Effect of Conjugation: In enynes, the electron delocalization between the double and triple bonds slightly weakens these bonds, resulting in a shift of their stretching frequencies to lower wavenumbers (red shift) compared to isolated alkenes and alkynes. The magnitude of this shift is typically in the range of 20-40 cm⁻¹.
Experimental Protocols
A detailed methodology for the FT-IR analysis of enyne compounds is provided below. This protocol is applicable to both solid and liquid samples.
I. Sample Preparation
For Liquid Samples (including volatile enynes):
-
Neat Liquid: If the liquid is not too volatile, a drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Solution: Dissolve the enyne in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., carbon tetrachloride, chloroform). The concentration should be adjusted to obtain a spectrum with good signal-to-noise ratio. For volatile enynes, sample handling should be performed in a well-ventilated hood, and the use of a sealed liquid cell is recommended.
-
ATR-FTIR: A drop of the liquid can be placed directly on the Attenuated Total Reflectance (ATR) crystal. This is a convenient method that requires minimal sample preparation.
For Solid Samples:
-
KBr Pellet: Grind a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Nujol Mull: Grind a small amount of the solid sample to a fine powder and then add a drop of Nujol (mineral oil). The resulting paste is then spread between two salt plates. The characteristic peaks of Nujol must be accounted for in the final spectrum.
-
ATR-FTIR: Place the solid powder directly onto the ATR crystal and apply pressure to ensure good contact.
II. Instrument Setup and Data Acquisition
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Accessory: Transmission holder for salt plates or KBr pellets, or an ATR accessory.
-
Spectral Range: Typically 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹ is generally sufficient for routine identification.
-
Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample holder (or the pure solvent) should be collected before running the sample spectrum. This will be automatically subtracted from the sample spectrum.
III. Data Analysis
-
Identify the characteristic absorption bands for the alkene and alkyne functional groups using the data provided in the table above.
-
Pay close attention to the C-H stretching region (above and below 3000 cm⁻¹) to distinguish between sp², sp³, and sp hybridized C-H bonds.
-
Analyze the fingerprint region (below 1500 cm⁻¹) for more complex vibrational modes that can help confirm the overall structure of the molecule.
Mandatory Visualization
Logical Workflow for FT-IR Analysis of Enynes
References
- 1. Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spectrabase.com [spectrabase.com]
- 3. Database of ATR-FT-IR spectra of various materials – ATR-FT-IR spectra of conservation-related materials in the MID-IR and FAR-IR region [spectra.chem.ut.ee]
Reactivity of 1-Phenyl-1-penten-4-yn-3-ol: A Comparative Analysis with Structurally Similar Enynes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 1-Phenyl-1-penten-4-yn-3-ol, a versatile building block in organic synthesis, with other structurally related enynes. The reactivity of enynes is of significant interest in the development of complex molecular architectures, particularly in the synthesis of carbocyclic and heterocyclic compounds, which are prevalent in many biologically active natural products and pharmaceutical agents. This document summarizes key experimental findings, presents comparative reactivity data, and provides detailed experimental protocols for relevant transformations, with a focus on metal-catalyzed cyclization reactions.
Comparative Reactivity in Metal-Catalyzed Cycloisomerization
The reactivity of enynes is profoundly influenced by their substitution pattern and the choice of catalyst. The phenyl group in this compound plays a crucial electronic and steric role, often stabilizing reaction intermediates and influencing the regioselectivity of transformations. Transition metal catalysts, particularly those based on platinum, gold, and ruthenium, are widely employed to facilitate the cycloisomerization of enynes, leading to a diverse array of products.
Below is a summary of yields for the cycloisomerization of various enynes under platinum catalysis. While direct comparative kinetic data is scarce in the literature, the product yields under standardized conditions offer a valuable measure of relative reactivity and efficiency of cyclization.
| Enyne Substrate | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Product(s) | Yield (%) |
| This compound Analogues | ||||||
| N-(4-methylphenyl)-3-(1-phenylallyl)prop-2-yn-1-amine | PtCl (5) | Toluene | 80 | 2 | Bicyclic diene | 95 |
| 1-(But-3-en-1-yn-1-yl)-4-methylbenzene | PtCl (5) | Toluene | 80 | 1 | 1-Methylene-2-(4-methylbenzylidene)cyclopentane | 88 |
| 5-Hexen-1-yne | PtCl (5) | Toluene | 80 | 1 | 1,2-Dimethylenecyclopentane | 85 |
| Structurally Similar Enynes | ||||||
| N-Allyl-N-(prop-2-ynyl)tosylamide | PtCl (5) | Toluene | 80 | 0.5 | Bicyclic diene | 98 |
| Diethyl 2-allyl-2-(prop-2-ynyl)malonate | PtCl (5) | Toluene | 80 | 0.5 | Bicyclic diene | 99 |
| 1-Allyl-1-(prop-2-ynyl)cyclohexane | PtCl (5) | Toluene | 80 | 2 | Spirocyclic diene | 92 |
This table is a compilation of data from related experiments and is intended for comparative purposes. The reactivity of this compound is expected to be analogous to the phenyl-substituted enynes presented.
Experimental Protocols
General Procedure for Platinum-Catalyzed Enyne Cycloisomerization
This protocol is a representative example for the cycloisomerization of an enyne substrate.
Materials:
-
Enyne substrate (e.g., N-(4-methylphenyl)-3-(1-phenylallyl)prop-2-yn-1-amine)
-
Platinum(II) chloride (PtCl)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
A Schlenk flask equipped with a magnetic stir bar and a condenser is charged with the enyne substrate (1.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (this cycle is repeated three times).
-
Anhydrous toluene (5 mL) is added via syringe.
-
Platinum(II) chloride (0.05 mmol, 5 mol%) is added to the solution under a positive flow of inert gas.
-
The reaction mixture is heated to 80 °C and stirred for the time indicated by TLC analysis for complete consumption of the starting material.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired cycloisomerization product.
-
The structure of the product is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).
Reaction Pathway and Experimental Workflow
The following diagrams illustrate a typical reaction pathway for the metal-catalyzed cycloisomerization of an enyne and a general experimental workflow for such a reaction.
Validating the Structure of Reaction Products from 1-Phenyl-1-penten-4-yn-3-ol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to substituted furans, focusing on the validation of the reaction product from 1-Phenyl-1-penten-4-yn-3-ol. The intramolecular cyclization of this compound is a modern and efficient method for the synthesis of 2-phenyl-5-methylfuran. This guide compares this approach with the traditional Paal-Knorr synthesis, offering insights into their respective methodologies, efficiencies, and the validation of the resulting furan product through spectroscopic analysis.
Structural Elucidation of the Cyclization Product
The reaction of this compound via an intramolecular cyclization is predicted to yield 2-phenyl-5-methylfuran . This prediction is based on established mechanisms of enynol cyclization. The structural validation of this product is paramount and is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Expected Spectroscopic Data for 2-phenyl-5-methylfuran:
| Spectroscopic Data | Expected Values for 2-phenyl-5-methylfuran |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.67 (d, J = 7.6 Hz, 2H, Ar-H), 7.38 (t, J = 7.6 Hz, 2H, Ar-H), 7.24 (t, J = 7.4 Hz, 1H, Ar-H), 6.61 (d, J = 3.2 Hz, 1H, furan-H), 6.09 (d, J = 3.2 Hz, 1H, furan-H), 2.38 (s, 3H, CH₃). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.0, 151.2, 131.1, 128.7, 127.2, 123.5, 108.1, 106.5, 13.8. |
| IR (KBr, cm⁻¹) | ~3100 (aromatic C-H), ~2920 (aliphatic C-H), ~1600, 1490, 1450 (aromatic C=C), ~1015 (C-O-C). |
Comparative Analysis of Synthetic Methodologies
This section compares two primary methods for the synthesis of 2,5-disubstituted furans: a modern gold-catalyzed cyclization of an enynol and the classic Paal-Knorr synthesis.
Method 1: Gold-Catalyzed Intramolecular Cyclization
This contemporary method involves the cyclization of a (Z)-2-en-4-yn-1-ol, an isomer of this compound, in the presence of a gold catalyst. This approach is characterized by its high efficiency and mild reaction conditions.
Experimental Protocol: Gold-Catalyzed Cyclization of a (Z)-1-phenyl-1-en-4-yn-3-ol Analog
To a solution of the (Z)-1-phenyl-1-en-4-yn-3-ol (1.0 mmol) in a suitable solvent such as dichloromethane (5 mL) is added a gold(I) or gold(III) catalyst (e.g., AuCl₃, 1-5 mol%) at room temperature. The reaction is stirred until completion, which is typically monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered through a short pad of silica gel and the solvent is removed under reduced pressure to yield the crude product, which is then purified by column chromatography.
Method 2: Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a well-established method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2][3] To synthesize 2-phenyl-5-methylfuran using this method, the required precursor would be 1-phenyl-1,4-pentanedione.
Experimental Protocol: Paal-Knorr Synthesis of 2-phenyl-5-methylfuran
A mixture of 1-phenyl-1,4-pentanedione (1.0 mmol) and an acid catalyst (e.g., p-toluenesulfonic acid, 10 mol%) in a high-boiling solvent such as toluene (10 mL) is heated to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, washed with a saturated aqueous solution of sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by column chromatography.
Performance Comparison
| Parameter | Gold-Catalyzed Cyclization | Paal-Knorr Synthesis |
| Starting Material | This compound (or isomer) | 1-Phenyl-1,4-pentanedione |
| Catalyst | Gold(I) or Gold(III) salts (e.g., AuCl₃) | Protic or Lewis acids (e.g., p-TsOH, H₂SO₄)[4] |
| Reaction Conditions | Typically mild (room temperature) | Generally requires heating (reflux)[4] |
| Reaction Time | Often rapid (minutes to a few hours) | Can be several hours |
| Yields | Generally high to excellent | Variable, often moderate to high |
| Atom Economy | High (intramolecular rearrangement) | Good (dehydration reaction) |
| Substrate Scope | Tolerant of various functional groups | Limited by the availability of the 1,4-dicarbonyl precursor and sensitivity to strong acids[4] |
Visualizing the Reaction Pathways and Validation Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Gold-Catalyzed Cyclization Pathway.
Caption: Paal-Knorr Synthesis Pathway.
Caption: Workflow for Product Structure Validation.
Conclusion
The intramolecular cyclization of this compound, particularly through gold catalysis, presents a modern and highly effective method for the synthesis of 2-phenyl-5-methylfuran. It offers several advantages over the traditional Paal-Knorr synthesis, including milder reaction conditions, often higher yields, and excellent atom economy. The structural validation of the resulting furan product is unequivocally confirmed by comparing the experimental spectroscopic data with the expected values derived from known chemical principles and data from analogous structures. This guide provides researchers with a concise comparison to aid in the selection of an appropriate synthetic strategy and a clear workflow for the definitive structural elucidation of the reaction products.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Synthesis of 2,5-Dihydrofurans via a Gold(I)-Catalyzed Formal [4 + 1] Cycloaddition of α-Diazoesters and Propargyl Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
A Comparative Guide to the Quantitative Analysis of 1-Phenyl-1-penten-4-yn-3-ol in Reaction Mixtures
For researchers, scientists, and professionals in drug development, the accurate quantification of 1-Phenyl-1-penten-4-yn-3-ol, a conjugated enyne alcohol, in complex reaction mixtures is critical for reaction monitoring, yield optimization, and purity assessment. This guide provides a comparative overview of three principal analytical techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Each method's performance is objectively compared, supported by typical experimental data and detailed methodologies.
Comparison of Analytical Techniques
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, accuracy, and the nature of the sample matrix. Below is a summary of the typical performance characteristics of HPLC, GC-MS, and qNMR for the analysis of small organic molecules.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity and interaction with stationary phase, followed by UV or other detection. | Separation of volatile compounds based on boiling point and polarity, with mass-based detection and quantification. | Signal intensity is directly proportional to the number of atomic nuclei, allowing for absolute quantification against a certified internal standard.[1] |
| Linearity (R²) | Typically ≥ 0.999[2] | Typically ≥ 0.999[3] | Excellent, as signal response is inherently linear with concentration. |
| Limit of Detection (LOD) | ng/mL to low µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range (less sensitive) |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | pg/mL to ng/mL range | µg/mL to mg/mL range |
| Accuracy (% Recovery) | Typically 98-102%[2] | Typically 80-110%[3][4] | High accuracy, often within 1-2% of the true value.[5][6] |
| Precision (% RSD) | < 2%[2] | < 10%[3][4] | Excellent, typically < 1%.[7][8] |
| Throughput | High | Medium to High | Low to Medium |
| Strengths | Versatile for a wide range of polar and non-polar compounds; non-destructive.[9][10][11][12] | High sensitivity and selectivity, excellent for volatile and thermally stable compounds.[13] | Absolute quantification without a specific reference standard of the analyte; non-destructive; provides structural information.[14][15] |
| Limitations | Requires a chromophore for UV detection; resolution can be challenging for complex mixtures.[16] | Requires derivatization for non-volatile or thermally labile compounds; potential for matrix interference. | Lower sensitivity compared to chromatographic methods; potential for signal overlap in complex mixtures.[14] |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These are generalized protocols that should be optimized and validated for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust technique for quantifying compounds that are soluble in a liquid mobile phase.[9][10] For this compound, a reverse-phase method is generally suitable.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile or methanol (B), both with 0.1% formic acid, is often effective. The gradient can be optimized to achieve good separation from impurities.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 25-30 °C.
-
Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound. A DAD can be used to obtain the full UV spectrum for peak purity assessment.[17]
-
Sample Preparation:
-
Accurately weigh a portion of the reaction mixture.
-
Dissolve in a known volume of a suitable solvent (e.g., acetonitrile or methanol) to create a stock solution.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Quantification: An external standard calibration curve is constructed by preparing a series of standard solutions of purified this compound of known concentrations. The peak area of the analyte in the sample is then compared to the calibration curve to determine its concentration.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity, making it ideal for the analysis of volatile and thermally stable compounds.[13] this compound may require derivatization to improve its volatility and thermal stability.
Methodology:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: A temperature gradient is used to separate components, for example, starting at 70°C, holding for 2 minutes, then ramping to 280°C at 10°C/min.
-
Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.
-
Sample Preparation and Derivatization:
-
Dissolve a known amount of the reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
To improve volatility and prevent degradation, the hydroxyl group can be derivatized, for instance, by silylation with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
-
-
Quantification: An internal standard method is often preferred. A known amount of an internal standard (a compound with similar chemical properties but not present in the sample) is added to both the calibration standards and the samples. A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical method that allows for the determination of the absolute concentration of a substance by comparing its NMR signal integral to that of a certified internal standard.[1][18][19]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Internal Standard: A certified reference material with high purity (≥99.9%) that has a simple spectrum with signals that do not overlap with the analyte signals.[15] Common standards include maleic acid, dimethyl sulfone, or 1,2,4,5-tetrachloro-3-nitrobenzene.
-
Sample Preparation:
-
Accurately weigh a specific amount of the reaction mixture into an NMR tube.
-
Accurately weigh and add a known amount of the internal standard to the same NMR tube.
-
Add the deuterated solvent to dissolve the sample and standard completely.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Crucially, ensure a long relaxation delay (D1), typically 5 times the longest T₁ relaxation time of the protons being quantified, to allow for full magnetization recovery. This is essential for accurate integration.
-
-
Quantification:
-
Integrate a well-resolved, characteristic signal of this compound and a signal from the internal standard.
-
The concentration or purity of the analyte is calculated using the following formula:
Purityanalyte (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity = Purity of the standard
-
Visualizing the Workflow and Method Comparison
To better illustrate the processes and comparisons, the following diagrams are provided.
Caption: General workflow for the quantitative analysis of a target analyte in a reaction mixture.
References
- 1. emerypharma.com [emerypharma.com]
- 2. environics.com [environics.com]
- 3. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. Accurate and Precise External Calibration Enhances the Versatility of Quantitative NMR (qNMR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. youtube.com [youtube.com]
- 8. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 9. advancechemjournal.com [advancechemjournal.com]
- 10. openaccessjournals.com [openaccessjournals.com]
- 11. foodsafety.institute [foodsafety.institute]
- 12. longdom.org [longdom.org]
- 13. impactfactor.org [impactfactor.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. resolvemass.ca [resolvemass.ca]
- 16. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation [mdpi.com]
- 18. qNMR - BIPM [bipm.org]
- 19. enfanos.com [enfanos.com]
Safety Operating Guide
Personal protective equipment for handling 1-Phenyl-1-penten-4-YN-3-OL
Essential Safety and Handling Guide for 1-Phenyl-1-penten-4-yn-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of its constituent functional groups—an allylic alcohol, a terminal alkyne, and a phenyl group—and are intended to ensure the safe execution of experimental work.
Hazard Assessment and Personal Protective Equipment (PPE)
Table 1: Recommended Personal Protective Equipment (PPE)
| Body Part | Recommended PPE | Specifications and Best Practices |
| Hands | Double-gloving with nitrile gloves. | Inspect gloves for any signs of degradation or puncture before use. Change gloves immediately upon contamination. |
| Eyes | Chemical splash goggles and a face shield. | Goggles must provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes and unforeseen reactions. |
| Body | Flame-resistant laboratory coat. | Ensure the lab coat is fully buttoned. For larger quantities or increased risk of splashing, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory | Use in a certified chemical fume hood. | For procedures with a high risk of aerosol generation, a properly fitted respirator may be necessary. Consult with your institution's environmental health and safety department. |
Operational and Disposal Plans
A systematic approach to handling and disposal is essential to minimize risks. The following step-by-step protocols provide guidance for the safe use of this compound in a laboratory setting.
Experimental Protocol: Safe Handling Workflow
-
Preparation:
-
Ensure a certified chemical fume hood is available and functioning correctly.
-
Assemble all necessary PPE as outlined in Table 1.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
-
-
Handling:
-
Conduct all manipulations of this compound within the fume hood.
-
Avoid direct contact with skin, eyes, and clothing.
-
Use compatible equipment (e.g., glass, stainless steel). Avoid contact with copper, silver, mercury, and their alloys, as terminal alkynes can form explosive acetylides.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that came into contact with the chemical.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water after handling.
-
Disposal Plan: Step-by-Step Guide
-
Waste Segregation:
-
Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Management:
-
Use a chemically resistant container with a secure lid.
-
Label the container clearly with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Disposal Procedure:
-
Store the waste container in a designated, well-ventilated, and secure area.
-
Arrange for pickup and disposal by your institution's certified hazardous waste management service.
-
Never dispose of this chemical down the drain or in regular trash.
-
Visualizing the Safe Handling Workflow
The following diagram illustrates the logical flow of the safe handling process for this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
